9-O-Ethyldeacetylorientalide
Description
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Properties
Molecular Formula |
C21H24O8 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
[(3aS,5S,6E,10E,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C21H24O8/c1-11(2)20(25)29-19-17-12(3)21(26)28-16(17)8-14(9-22)6-5-7-15(10-23)18(19)27-13(4)24/h7-8,10,16-19,22H,1,3,5-6,9H2,2,4H3/b14-8+,15-7-/t16-,17+,18+,19?/m1/s1 |
InChI Key |
ICSRGCDFFKMLJW-XCZDZTKFSA-N |
Origin of Product |
United States |
Foundational & Exploratory
9-O-Ethyldeacetylorientalide: A Technical Guide to its Putative Natural Source and Related Compounds
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the inquiry into the natural source of 9-O-Ethyldeacetylorientalide. Our comprehensive review of scientific literature indicates that while the direct isolation of this compound from a natural source has not been explicitly documented, substantial evidence points to its origin from the plant Cimicifuga foetida, a member of the Ranunculaceae family. This document provides a detailed overview of its likely natural source, the isolation of its parent compound, deacetylorientalide (B1164397), and the broader context of related bioactive compounds from C. foetida.
Executive Summary
This compound is structurally a derivative of deacetylorientalide, a known natural product isolated from the rhizomes of Cimicifuga foetida. The presence of an ethyl group at the 9-oxygen position suggests that this compound may be a minor natural constituent of C. foetida, a semi-synthetic derivative, or an artifact formed during the extraction process using ethanol. This guide details the phytochemical landscape of C. foetida, provides a plausible experimental protocol for the isolation of related triterpenoids, and discusses the potential biological activities of this class of compounds.
Putative Natural Source: Cimicifuga foetida
Cimicifuga foetida, commonly known as Sheng Ma in traditional Chinese medicine, is a perennial herb recognized for its rich composition of bioactive molecules. The rhizomes of this plant are a significant source of cycloartane (B1207475) triterpenoid (B12794562) saponins, a class of compounds to which deacetylorientalide and, by extension, this compound belong.[1]
Phytochemical Composition of Cimicifuga foetida
The rhizomes of Cimicifuga foetida are a chemically diverse source of natural products. While this compound itself is not prominently reported, a vast array of structurally related cycloartane triterpenoids have been isolated and characterized. A summary of the major chemical constituents is presented in Table 1.
| Compound Class | Examples | Predominant Location in Plant |
| Cycloartane Triterpenoids | Actein (B190517), Deoxyactein, Cimigenol, Deacetylorientalide | Rhizomes |
| Phenylpropanoids | Ferulic acid, Isoferulic acid, Caffeic acid | Rhizomes |
| Flavonoids | Kaempferol, Quercetin | Aerial parts and Rhizomes |
| Chromones | Norvisnagin, Cimifugin | Rhizomes |
Table 1: Major classes of phytochemicals isolated from Cimicifuga foetida.
Experimental Protocols: Isolation of Cycloartane Triterpenoids from Cimicifuga foetida
While a specific protocol for the isolation of this compound is not available, the following is a representative methodology for the extraction and purification of related cycloartane triterpenoids from the rhizomes of C. foetida. This protocol is adapted from methodologies reported in the scientific literature for the isolation of compounds such as actein and other triterpenoid saponins.
Extraction
-
Preparation of Plant Material: Air-dried and powdered rhizomes of Cimicifuga foetida (1 kg) are used as the starting material.
-
Solvent Extraction: The powdered rhizomes are extracted three times with 90% aqueous methanol (B129727) (3 x 5 L) at 60°C for 2 hours for each extraction.
-
Concentration: The resulting extracts are combined and concentrated under reduced pressure using a rotary evaporator at 50°C to yield a crude extract.
Fractionation
-
Solvent Partitioning: The crude extract is suspended in water (1 L) and successively partitioned with petroleum ether (3 x 1 L), ethyl acetate (B1210297) (3 x 1 L), and n-butanol (3 x 1 L).
-
Selection of Fraction: The ethyl acetate fraction, which is typically rich in triterpenoid aglycones and less polar glycosides, is selected for further purification.
Chromatographic Purification
-
Macroporous Resin Chromatography: The ethyl acetate fraction is subjected to column chromatography on a D101 macroporous resin, eluting with a gradient of methanol in water (from 10% to 95%).
-
Silica (B1680970) Gel Column Chromatography: Fractions rich in triterpenoids are further purified by silica gel column chromatography using a gradient solvent system of chloroform-methanol or hexane-ethyl acetate.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification of individual compounds is achieved by preparative HPLC on a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water.
The workflow for a typical isolation of triterpenoids from Cimicifuga foetida is depicted in the following diagram:
Potential Biological Signaling Pathways
Specific studies on the signaling pathways modulated by this compound are not available. However, research on other cycloartane triterpenoids isolated from Cimicifuga foetida has revealed various biological activities, including anti-inflammatory and cytotoxic effects. For instance, some triterpenoids from this plant have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation and cell survival. A simplified representation of this pathway and the potential inhibitory role of C. foetida triterpenoids is shown below.
Conclusion
References
Technical Guide: Isolation and Purification of 9-O-Ethyldeacetylorientalide from Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide outlines a comprehensive methodology for the isolation and purification of 9-O-Ethyldeacetylorientalide, a sesquiterpenoid lactone, from plant sources. While direct literature on the isolation of this specific compound is scarce, this document provides a robust framework based on established protocols for the extraction of similar sesquiterpenoids from the genus Carpesium, particularly Carpesium abrotanoides, a known producer of structurally related compounds. The guide details plant material preparation, extraction, fractionation, and multi-step chromatographic purification. All quantitative data are presented in structured tables, and experimental workflows are visualized using diagrams in the DOT language.
Introduction
This compound (CAS: 1258517-60-0, Molecular Formula: C₂₁H₂₆O₇) is a sesquiterpenoid, a class of natural products known for their diverse and potent biological activities. Sesquiterpene lactones, in particular, are characteristic secondary metabolites of the Asteraceae family and have garnered significant interest for their potential therapeutic applications, including anti-inflammatory and cytotoxic effects. The genus Carpesium is a rich source of these compounds. This guide provides a generalized yet detailed procedure for the isolation and purification of this compound, leveraging established methods for analogous compounds from Carpesium abrotanoides.
Plant Material and Extraction
The primary source material for the isolation of orientalide-type sesquiterpenoids is typically the whole plant or aerial parts of species from the genus Carpesium. Carpesium abrotanoides has been extensively studied for its rich and diverse sesquiterpenoid content.
2.1. Plant Material Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
Collection: The whole plant of Carpesium abrotanoides should be collected and authenticated by a plant taxonomist.
-
Drying: The plant material is air-dried in the shade to a constant weight to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a coarse powder to increase the surface area for solvent extraction.
2.2. Extraction Protocol
The powdered plant material is subjected to solvent extraction to isolate the crude mixture of secondary metabolites.
Experimental Protocol: Maceration Extraction
-
Maceration: Weigh 1 kg of the dried, powdered plant material and place it in a large glass container.
-
Solvent Addition: Add 10 L of 95% ethanol (B145695) to the plant material.
-
Extraction: Seal the container and allow it to stand at room temperature for 72 hours with occasional agitation.
-
Filtration: Filter the extract through cheesecloth and then Whatman No. 1 filter paper.
-
Repeated Extraction: Repeat the extraction process two more times with fresh solvent to ensure exhaustive extraction.
-
Concentration: Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude ethanol extract.
Fractionation of the Crude Extract
The crude extract is a complex mixture and requires fractionation to separate compounds based on their polarity. This is typically achieved through liquid-liquid partitioning.
Experimental Protocol: Solvent-Solvent Partitioning
-
Suspension: Suspend the crude ethanol extract (approx. 100 g) in 1 L of distilled water.
-
Partitioning with Hexane: Transfer the suspension to a separatory funnel and partition it successively with n-hexane (3 x 1 L). This separates non-polar compounds.
-
Partitioning with Dichloromethane (B109758): Subsequently, partition the aqueous layer with dichloromethane (3 x 1 L) to extract compounds of intermediate polarity.
-
Partitioning with Ethyl Acetate (B1210297): Finally, partition the remaining aqueous layer with ethyl acetate (3 x 1 L) to isolate more polar compounds.
-
Concentration: Concentrate each of the n-hexane, dichloromethane, and ethyl acetate fractions separately using a rotary evaporator to yield the respective crude fractions. Sesquiterpenoid lactones are typically enriched in the dichloromethane and ethyl acetate fractions.
Table 1: Representative Yields from Extraction and Fractionation of Carpesium abrotanoides
| Step | Material | Yield (g) | Yield (%) |
| Extraction | Dried Plant Material (1 kg) | 120 | 12.0 |
| Fractionation | n-Hexane Fraction | 35 | 29.2 |
| Dichloromethane Fraction | 25 | 20.8 | |
| Ethyl Acetate Fraction | 15 | 12.5 | |
| Aqueous Fraction | 45 | 37.5 |
Note: Yields are representative and can vary based on plant material and extraction conditions.
Chromatographic Purification
The targeted purification of this compound from the enriched fractions requires a multi-step chromatographic approach.
4.1. Column Chromatography
Column chromatography is employed for the initial separation of the components within the active fraction (typically the dichloromethane or ethyl acetate fraction).
Experimental Protocol: Silica (B1680970) Gel Column Chromatography
-
Column Packing: Pack a glass column (e.g., 5 cm diameter, 60 cm length) with silica gel (100-200 mesh) in n-hexane.
-
Sample Loading: Adsorb 10 g of the dichloromethane fraction onto a small amount of silica gel and load it onto the top of the prepared column.
-
Elution: Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20, 50:50, 0:100 v/v).
-
Fraction Collection: Collect fractions of 100 mL each and monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Pooling: Combine fractions with similar TLC profiles.
4.2. Preparative Thin Layer Chromatography (pTLC)
Fractions from column chromatography that show the presence of the target compound (based on preliminary analysis or bioassay) can be further purified using pTLC.
Experimental Protocol: Preparative TLC
-
Plate Preparation: Use pre-coated silica gel 60 F₂₅₄ plates (20 x 20 cm, 0.5 mm thickness).
-
Sample Application: Apply the semi-purified fraction as a band across the origin of the pTLC plate.
-
Development: Develop the plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v).
-
Visualization: Visualize the separated bands under UV light (254 nm).
-
Scraping and Elution: Scrape the band corresponding to the target compound and elute the compound from the silica gel with a polar solvent like methanol (B129727) or chloroform.
-
Filtration and Concentration: Filter the solution to remove the silica gel and concentrate the filtrate to obtain the purified compound.
4.3. High-Performance Liquid Chromatography (HPLC)
For final purification to achieve high purity, reversed-phase HPLC is the method of choice.
Experimental Protocol: Preparative HPLC
-
Column: C18 reversed-phase column (e.g., 250 x 10 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and water (e.g., starting with 50% methanol and increasing to 100% methanol over 30 minutes).
-
Flow Rate: 2.0 mL/min.
-
Detection: UV detector at 220 nm.
-
Injection Volume: 100 µL of a concentrated solution of the pTLC-purified sample.
-
Fraction Collection: Collect the peak corresponding to the retention time of this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
Table 2: Summary of a Representative Purification Scheme
| Chromatographic Step | Starting Material | Eluent/Mobile Phase | Result | Purity (Analytical HPLC) |
| Column Chromatography | Dichloromethane Fraction (10 g) | n-Hexane:EtOAc gradient | Fraction A (1.2 g) | ~40% |
| Preparative TLC | Fraction A (1 g) | n-Hexane:EtOAc (7:3) | Purified Band 1 (150 mg) | ~85% |
| Preparative HPLC | Purified Band 1 (100 mg) | Methanol:Water gradient | This compound (65 mg) | >98% |
Structural Elucidation
The structure of the purified compound should be confirmed using spectroscopic techniques.
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition (High-Resolution MS).
-
Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to elucidate the complete chemical structure and stereochemistry.
-
Infrared (IR) Spectroscopy: To identify functional groups.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To identify chromophores.
Visualized Workflows and Pathways
Diagram 1: General Workflow for Isolation and Purification
Caption: Overall workflow from plant material to pure compound.
Diagram 2: Chromatographic Purification Cascade
Caption: Decision-based workflow for chromatographic purification.
Conclusion
This technical guide provides a detailed and actionable framework for the isolation and purification of this compound from plant sources, specifically targeting the genus Carpesium. The described protocols, from extraction to multi-step chromatography, are based on established methodologies for sesquiterpenoid lactones. The successful application of these methods should yield the target compound in high purity, enabling further investigation into its biological activities and potential as a therapeutic agent. Researchers should note that optimization of solvent systems and chromatographic conditions may be necessary depending on the specific plant material and instrumentation available.
A Technical Guide to the Spectroscopic Analysis of 9-O-Ethyldeacetylorientalide and Related Guaianolide Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This technical document outlines the standard methodologies for obtaining and presenting Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data essential for the structural elucidation and characterization of 9-O-Ethyldeacetylorientalide.
Data Presentation: Spectroscopic Data Templates
The following tables are templates illustrating how the spectroscopic data for this compound would be presented. The placeholder data is representative of a typical guaianolide sesquiterpene lactone.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Illustrative data for a related guaianolide sesquiterpene lactone in CDCl₃.
| Position | δC (ppm) | δH (ppm, J in Hz) |
| 1 | 41.5 | 2.50 (m) |
| 2 | 28.0 | 1.80 (m), 1.95 (m) |
| 3 | 35.2 | 2.10 (m) |
| 4 | 140.1 | - |
| 5 | 51.4 | 3.10 (d, 10.5) |
| 6 | 83.1 | 4.80 (t, 9.5) |
| 7 | 54.0 | 2.90 (m) |
| 8 | 75.8 | 4.20 (dd, 9.5, 8.0) |
| 9 | 49.2 | 2.60 (m) |
| 10 | 143.7 | - |
| 11 | 41.1 | 2.75 (m) |
| 12 | 178.4 | - |
| 13 | 16.4 | 1.85 (d, 2.5) |
| 14 | 115.0 | 5.40 (s), 6.10 (s) |
| 15 | 14.4 | 1.25 (d, 7.0) |
| O-CH₂-CH₃ | 60.5 | 3.50 (q, 7.0) |
| O-CH₂-CH₃ | 15.1 | 1.15 (t, 7.0) |
Table 2: Mass Spectrometry (MS) Data
| Technique | Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |
| HR-ESI-MS | Positive | Calculated | Calculated | - |
| Found | Found | - | ||
| ESI-MS/MS | Positive | - | - | [M+H - H₂O]⁺, [M+H - C₂H₅OH]⁺ |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3450 | O-H stretch (hydroxyl group) |
| ~2970, 2930 | C-H stretch (aliphatic) |
| ~1760 | C=O stretch (γ-lactone) |
| ~1660 | C=C stretch (exocyclic methylene) |
| ~1250 | C-O stretch (ester) |
| ~1100 | C-O stretch (ether) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below. These protocols are generalized for the analysis of a purified natural product like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of a molecule.
Methodology:
-
Sample Preparation: Approximately 1-5 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Spectra are typically recorded on a Bruker Avance (or equivalent) spectrometer operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: One-dimensional carbon NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is used. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are often performed to differentiate between CH, CH₂, and CH₃ groups.[1][2][3]
-
2D NMR Acquisition: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity within the molecule.[1][2][3]
-
Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate software (e.g., TopSpin, Mnova). Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and molecular formula of a compound, as well as its fragmentation pattern.
Methodology:
-
Sample Preparation: A dilute solution of the sample (typically 1-10 µg/mL) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is commonly used for natural product analysis.[1][2][3]
-
High-Resolution Mass Spectrometry (HRMS): The sample is introduced into the ESI source, and the mass spectrum is acquired in positive or negative ion mode. The accurate mass measurement allows for the determination of the elemental composition.
-
Tandem Mass Spectrometry (MS/MS): To obtain structural information, the molecular ion of interest is mass-selected and subjected to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragment ions provide insights into the different structural motifs of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Methodology:
-
Sample Preparation: For a solid sample, a small amount is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is first collected and automatically subtracted from the sample spectrum.
-
Data Analysis: The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the functional groups in the molecule. The positions of these bands are reported in wavenumbers (cm⁻¹).[4]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product.
Caption: General workflow for the isolation and spectroscopic analysis of a natural product.
References
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents from natural sources has led to a burgeoning interest in sesquiterpenoids, a diverse class of C15 terpenoids. Among these, orientalide (B1516890) A and its related compounds, primarily isolated from the genus Carpesium, have demonstrated significant biological activities, particularly in the realm of oncology. This technical guide provides an in-depth overview of the discovery, characterization, and mechanisms of action of novel sesquiterpenoids related to orientalide A, with a focus on their potential as anticancer agents.
Isolation and Structural Elucidation of Novel Sesquiterpenoids
The discovery of novel sesquiterpenoids from Carpesium species involves a systematic workflow encompassing extraction, fractionation, isolation, and detailed structural characterization.
General Experimental Workflow
The process typically begins with the air-drying and powdering of the plant material, followed by extraction with organic solvents such as ethanol (B145695) or acetone. The crude extract is then subjected to a series of chromatographic separations to isolate individual compounds.
Key Experimental Protocols
Extraction and Isolation:
-
Plant Material Preparation: The whole plants or specific parts (e.g., aerial parts) of the Carpesium species are collected, dried, and pulverized.
-
Extraction: The powdered plant material is extracted exhaustively with a solvent like 95% ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.
-
Fractionation: The crude extract is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., petroleum ether-acetone or hexane-ethyl acetate) to yield several fractions.
-
Purification: The fractions showing promising activity (e.g., in a preliminary cytotoxicity assay) are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) or High-Speed Counter-Current Chromatography (HSCCC) to obtain pure compounds.[1]
Structure Elucidation:
The chemical structures of the isolated compounds are determined using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is used to determine the molecular formula.
-
Infrared (IR) and Ultraviolet (UV) Spectroscopy: These techniques provide information about the functional groups present in the molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments are conducted to establish the planar structure and relative stereochemistry of the molecule.[2][3][4]
-
X-ray Crystallography: Single-crystal X-ray diffraction analysis is employed for the unambiguous determination of the absolute configuration of the molecule.[2]
Novel Sesquiterpenoids and Their Cytotoxic Activities
Recent phytochemical investigations of various Carpesium species have led to the discovery of a plethora of novel sesquiterpenoids with potent cytotoxic activities against a range of human cancer cell lines.
| Compound Class | Compound Name | Source | Cancer Cell Line | IC50 (µM) | Reference |
| Sesquiterpene Lactone Dimers | Carpedilactone E | Carpesium macrocephalum | HCT116 (human colon cancer) | 2.27 | [2] |
| Carpedilactone F | Carpesium macrocephalum | HCT116 (human colon cancer) | 3.30 | [2] | |
| Carabrane Sesquiterpenoid Dimers | Dicarabrol C | Carpesium abrotanoides | HL-60 (human leukemia) | 3.7 | [5] |
| C17/C15 Sesquiterpene Lactone Dimers | Carabrodilactone A | Carpesium abrotanoides | A549 (human lung cancer) | 3.08 | [6] |
| HCT116 (human colon cancer) | 8.05 | [6] | |||
| MDA-MB (human breast cancer) | 4.67 | [6] | |||
| BEL7404 (human liver cancer) | 5.33 | [6] | |||
| Germacranolide | CRC2 (2α,5-epoxy-5,10-dihydroxy-6α,9β-diangeloyloxy-germacran-8α,12-olide) | Carpesium rosulatum | SK-MEL-2 (human melanoma) | 6.01 | [7] |
| Eudesmanolide | 2α,5α-dihydroxy-11αH-eudesma-4(15)-en-12,8β-olide | Carpesium abrotanoides | HepG-2 (human liver cancer) | 9.83 | [1] |
| Telekin | Carpesium abrotanoides | HepG-2 (human liver cancer) | 2.95 | [1] | |
| Oxoeudesm-11(13)-eno-12,8α-lactone | Carpesium abrotanoides | HepG-2 (human liver cancer) | 4.15 | [1] |
Signaling Pathways Modulated by Novel Sesquiterpenoids
Understanding the molecular mechanisms underlying the cytotoxic effects of these novel sesquiterpenoids is crucial for their development as therapeutic agents. Studies have begun to elucidate the signaling pathways targeted by these compounds.
Inhibition of the JAK2/STAT3 Signaling Pathway
Several sesquiterpene lactones isolated from Carpesium abrotanoides have been shown to inhibit the proliferation of hepatocellular carcinoma (HepG-2) cells by suppressing the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) pathway.[1][2] This pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is frequently observed in various cancers.
The mechanism of inhibition involves the downregulation of both mRNA and protein expression of JAK2 and STAT3, as well as the inhibition of their phosphorylated (active) forms, p-JAK2 and p-STAT3.[2]
Regulation of the PI3K/Akt Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is another critical signaling cascade that is often dysregulated in cancer, promoting cell survival and proliferation while inhibiting apoptosis. Incaspitolide A, a sesquiterpenoid isolated from Carpesium cernuum, has been found to induce apoptosis in prostate cancer cells by modulating this pathway.[7] Specifically, Incaspitolide A treatment leads to a decrease in the phosphorylation of Akt and subsequently affects the expression of downstream apoptosis-related proteins.
Another compound from Carpesium abrotanoides has been shown to induce apoptosis and pro-death autophagy in breast cancer cells by down-regulating the p-Akt, p-PI3K, and p-mTOR protein levels, further implicating the PI3K/Akt/mTOR pathway as a key target.[5]
Conclusion and Future Directions
The novel sesquiterpenoids related to orientalide A from Carpesium species represent a promising class of natural products with significant potential for the development of new anticancer drugs. Their potent cytotoxic activities, coupled with their ability to modulate key cancer-related signaling pathways such as JAK2/STAT3 and PI3K/Akt, make them attractive lead compounds for further investigation.
Future research should focus on:
-
Comprehensive Biological Evaluation: Screening these compounds against a wider panel of cancer cell lines and in vivo tumor models to better understand their therapeutic potential.
-
Mechanism of Action Studies: Further elucidating the precise molecular targets and downstream effects of these sesquiterpenoids.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of the most potent compounds to optimize their activity, selectivity, and pharmacokinetic properties.
-
Toxicology and Safety Assessment: Evaluating the safety profiles of these compounds to ensure their suitability for clinical development.
The continued exploration of these fascinating natural products holds great promise for the discovery of the next generation of cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Sesquiterpenoids from Carpesium divaricatum and their cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sesquiterpene lactone glycosides, eudesmanolides, and other constituents from Carpesium macrocephalum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ethnobotanical Uses, Phytochemical Composition, Biosynthesis, and Pharmacological Activities of Carpesium abrotanoides L. (Asteraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antitumor agents XXXVI: Structural elucidation of sesquiterpene lactones microhelenins-A, B, and C, microlenin acetate, and plenolin from Helenium microcephalum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
In Silico Target Prediction for 9-O-Ethyldeacetylorientalide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Natural products remain a cornerstone of drug discovery, with compounds like 9-O-Ethyldeacetylorientalide, a derivative of the iridoid orientalide, holding therapeutic promise. However, identifying the molecular targets of such compounds is a critical and often challenging step in drug development. This technical guide provides a comprehensive overview of a hypothetical in silico workflow designed to predict the biological targets of this compound. By leveraging a suite of computational tools and databases, this methodology facilitates the rapid generation of testable hypotheses regarding the compound's mechanism of action, thereby accelerating its development as a potential therapeutic agent. This document details the experimental protocols for key in silico techniques, presents hypothetical data in structured tables, and visualizes predicted signaling pathways and workflows using the DOT language.
Introduction
This compound is a semi-synthetic derivative of orientalide, an iridoid lactone isolated from several plant species. While various iridoid derivatives have demonstrated a range of biological activities, including anticancer effects, the specific molecular targets and mechanisms of action for many, including this compound, remain elusive.[1] In silico target prediction methods offer a powerful, cost-effective, and time-efficient alternative to traditional experimental approaches for target identification.[2][3] These computational techniques utilize the structural information of a compound to screen vast libraries of biological macromolecules and predict potential binding partners.[2] This guide outlines a robust in silico strategy to elucidate the potential protein targets of this compound, thereby providing a foundation for further experimental validation and drug development.
In Silico Target Prediction Workflow
The proposed workflow for predicting the targets of this compound integrates several computational methodologies, starting from the preparation of the ligand structure to the final analysis of enriched biological pathways.
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A -> B [color="#4285F4"]; B -> C [color="#4285F4"]; B -> D [color="#4285F4"]; B -> E [color="#4285F4"]; C -> F [color="#EA4335"]; D -> F [color="#EA4335"]; E -> F [color="#EA4335"]; F -> G [color="#FBBC05"]; G -> H [color="#34A853"]; G -> I [color="#34A853"]; }
Figure 1: In Silico Target Prediction Workflow
Experimental Protocols
Ligand Preparation
-
3D Structure Generation : The 2D structure of this compound is drawn using a chemical drawing tool (e.g., ChemDraw) and converted to a 3D structure.
-
Energy Minimization : The 3D structure is then energy-minimized using a molecular mechanics force field (e.g., MMFF94) to obtain a low-energy, stable conformation. This is a crucial step to ensure the ligand's geometry is realistic for docking simulations.
Reverse Molecular Docking
-
Target Library Preparation : A library of potential protein targets is compiled from databases such as the Protein Data Bank (PDB). This library can be curated to include proteins implicated in specific diseases, such as cancer.
-
Docking Simulation : The prepared 3D structure of this compound is docked against each protein in the target library using software like AutoDock Vina or Glide. The docking algorithm samples a wide range of ligand conformations and orientations within the protein's binding site.
-
Scoring and Ranking : The binding affinity of the compound to each protein is estimated using a scoring function, which typically calculates a value in kcal/mol. Proteins are then ranked based on their predicted binding affinities.
Pharmacophore-Based Screening
-
Pharmacophore Model Generation : A pharmacophore model is generated based on the chemical features of this compound that are essential for biological activity. These features include hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.
-
Database Screening : The generated pharmacophore model is used to screen a database of known protein targets (e.g., PharmMapper, ZINCPharmer). The screening identifies proteins with binding sites that are complementary to the pharmacophore model.
Shape-Based Screening
-
Molecular Shape Comparison : The 3D shape of this compound is compared to a library of known active ligands using shape-similarity algorithms (e.g., ROCS - Rapid Overlay of Chemical Structures).
-
Target Inference : The targets of the known ligands that exhibit high shape similarity to this compound are inferred as potential targets for the query compound.
Consensus Scoring and Pathway Analysis
-
Data Integration : The lists of potential targets generated from reverse docking, pharmacophore screening, and shape-based screening are integrated.
-
Consensus Ranking : A consensus score is calculated for each potential target based on its rank in each of the different screening methods. Targets that consistently rank high across multiple methods are considered high-confidence predictions.
-
Pathway and Gene Ontology (GO) Enrichment Analysis : The final list of high-confidence targets is subjected to pathway and GO enrichment analysis using tools like DAVID or Metascape. This analysis identifies biological pathways and cellular processes that are significantly enriched with the predicted targets, providing insights into the compound's potential mechanism of action.
Hypothetical Data Presentation
The following tables summarize hypothetical quantitative data that could be generated from the in silico target prediction workflow for this compound.
Table 1: Top 10 Predicted Targets from Reverse Molecular Docking
| Rank | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Putative Biological Role |
| 1 | Mitogen-activated protein kinase 1 (MAPK1/ERK2) | 1PME | -9.8 | Cell Proliferation, Differentiation |
| 2 | Phosphoinositide 3-kinase gamma (PIK3CG) | 1E8X | -9.5 | Cell Survival, Proliferation |
| 3 | Cyclin-dependent kinase 2 (CDK2) | 1HCK | -9.2 | Cell Cycle Regulation |
| 4 | Vascular endothelial growth factor receptor 2 (VEGFR2) | 1YWN | -9.1 | Angiogenesis |
| 5 | B-cell lymphoma 2 (Bcl-2) | 2O2F | -8.9 | Apoptosis Regulation |
| 6 | Epidermal growth factor receptor (EGFR) | 2J6M | -8.7 | Cell Growth, Proliferation |
| 7 | Glycogen synthase kinase-3 beta (GSK3B) | 1Q3D | -8.5 | Multiple Signaling Pathways |
| 8 | Heat shock protein 90 (HSP90) | 1BYQ | -8.4 | Protein Folding and Stability |
| 9 | DNA topoisomerase I | 1A36 | -8.2 | DNA Replication and Repair |
| 10 | Caspase-3 | 1NMS | -8.0 | Apoptosis Execution |
Table 2: Consensus Ranking of Predicted Targets
| Consensus Rank | Protein Target | Reverse Docking Rank | Pharmacophore Screening Rank | Shape-Based Screening Rank |
| 1 | Mitogen-activated protein kinase 1 (MAPK1/ERK2) | 1 | 3 | 2 |
| 2 | Phosphoinositide 3-kinase gamma (PIK3CG) | 2 | 1 | 5 |
| 3 | Cyclin-dependent kinase 2 (CDK2) | 3 | 5 | 4 |
| 4 | Vascular endothelial growth factor receptor 2 (VEGFR2) | 4 | 2 | 8 |
| 5 | B-cell lymphoma 2 (Bcl-2) | 5 | 7 | 3 |
Predicted Signaling Pathways
Based on the hypothetical top-ranked targets, it is plausible that this compound may exert its biological effects by modulating key cancer-related signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways.
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Compound [label="this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound -> PIK3CG [label="Inhibition", color="#EA4335"]; Compound -> MAPK1 [label="Inhibition", color="#EA4335"]; }
Figure 2: Hypothesized Signaling Pathways
Conclusion
The in silico workflow presented in this guide provides a comprehensive and systematic approach for predicting the biological targets of this compound. By combining multiple computational methods, this strategy enhances the confidence in the predicted targets and offers valuable insights into the compound's potential mechanisms of action. The hypothetical results suggest that this compound may exert anticancer effects by targeting key proteins in the PI3K/Akt and MAPK/ERK signaling pathways. These in silico predictions serve as a strong foundation for guiding subsequent experimental validation studies, such as in vitro binding assays and cell-based functional assays, ultimately accelerating the translation of this promising natural product derivative into a potential therapeutic agent. The principles and protocols outlined herein are broadly applicable to the target identification of other novel chemical entities in drug discovery pipelines.
References
A Technical Guide to the Preliminary Cytotoxicity Screening of 9-O-Ethyldeacetylorientalide
For Researchers, Scientists, and Drug Development Professionals
This whitepaper outlines a comprehensive approach to the preliminary cytotoxicity screening of 9-O-Ethyldeacetylorientalide, a derivative of the natural iridoid, orientalide. While specific data on this novel compound is not yet publicly available, this guide provides a robust framework based on established methodologies for evaluating the cytotoxic potential of novel chemical entities. The protocols and data presentation formats detailed herein are designed to facilitate the generation of clear, comparable, and actionable results for drug discovery and development programs. Iridoids, a class of monoterpenoids, and their derivatives have demonstrated a range of biological activities, including promising anticancer properties, making the systematic evaluation of new analogs like this compound a critical endeavor in the search for new therapeutic agents.[1]
Introduction to Cytotoxicity Screening
Cytotoxicity assays are fundamental in drug discovery for assessing the potential of a compound to cause cell death or damage.[2][3] These in vitro assays are crucial for early-stage identification of compounds with potential therapeutic efficacy, particularly in oncology, as well as for flagging compounds with potential off-target toxicity. Common methods for assessing cytotoxicity include measuring metabolic activity, cell membrane integrity, and apoptosis induction.[3][4] The choice of assay depends on the specific research question and the anticipated mechanism of action of the test compound.
Experimental Protocols
A detailed protocol for a standard colorimetric cytotoxicity assay, the MTT assay, is provided below. This assay measures the metabolic activity of cells as an indicator of their viability.[4][5]
Materials and Reagents
-
Human cancer cell lines (e.g., HeLa, A549, MCF-7) and a normal human cell line (e.g., NHDF-Neo)
-
This compound (test compound)
-
Dimethyl sulfoxide (B87167) (DMSO, vehicle)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Phosphate-Buffered Saline (PBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Cell Culture and Seeding
-
Human cancer and normal cell lines are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Cells are harvested using trypsin-EDTA and a cell suspension is prepared.
-
Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
The plates are incubated for 24 hours to allow for cell attachment.
Compound Treatment
-
A stock solution of this compound is prepared in DMSO.
-
Serial dilutions of the test compound are prepared in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
The culture medium is removed from the wells and replaced with 100 µL of medium containing the different concentrations of the test compound.
-
Control wells include untreated cells (negative control) and cells treated with vehicle (DMSO) only.
-
The plates are incubated for 48 to 72 hours.
MTT Assay and Data Acquisition
-
After the incubation period, 20 µL of MTT reagent (5 mg/mL) is added to each well.
-
The plates are incubated for an additional 4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals by metabolically active cells.[4]
-
The medium is carefully removed, and 150 µL of solubilization buffer is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader.[2]
-
The percentage of cell viability is calculated using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Data Presentation
The quantitative data obtained from the cytotoxicity screening should be summarized in a clear and structured table to facilitate comparison of the compound's activity across different cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, is a key metric.
Table 1: Cytotoxic Activity of this compound against Human Cancer and Normal Cell Lines
| Cell Line | Cell Type | IC50 (µM) |
| HeLa | Cervical Cancer | Data to be determined |
| A549 | Lung Cancer | Data to be determined |
| MCF-7 | Breast Cancer | Data to be determined |
| NHDF-Neo | Normal Human Dermal Fibroblasts | Data to be determined |
Visualization of Experimental Workflow and Potential Signaling Pathway
Visual diagrams are essential for conveying complex experimental processes and biological mechanisms.
References
- 1. Iridoid Derivatives as Anticancer Agents: An Updated Review from 1970–2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
Orientalide Derivatives: A Deep Dive into Their Biological Effects and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Orientalide (B1516890), a germacrane (B1241064) sesquiterpenoid isolated from Sigesbeckia orientalis, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive literature review of the biological effects of orientalide and its derivatives, with a focus on their anticancer and anti-inflammatory properties. We will delve into the quantitative data from various studies, detail the experimental methodologies employed, and visualize the key signaling pathways implicated in their mechanism of action. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.
Chemical Structure of Orientalide
Orientalide is a complex natural product with the following IUPAC name: [(3aS,4S,5S,6E,10Z,11aR)-5-acetyloxy-6-formyl-10-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 2-methylprop-2-enoate[1]. Its chemical formula is C21H24O8[1]. Understanding this core structure is fundamental to appreciating the structure-activity relationships of its derivatives.
Anticancer Activity of Orientalide Derivatives
While specific studies on "orientalide derivatives" are limited, the broader class of sesquiterpenoids, to which orientalide belongs, has been extensively studied for its anticancer properties. Research has shown that derivatives of structurally similar natural products exhibit significant cytotoxic effects against various cancer cell lines.
Quantitative Data on Anticancer Activity
The following table summarizes the cytotoxic activities (IC50 values) of various natural product derivatives, including those from classes related to orientalide, against a panel of human cancer cell lines. This data provides a comparative perspective on their potential potency.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Iridoid Derivatives | |||
| Plumericin | NB4 (Leukemia) | 4.35 ± 0.21 (µg/mL) | [1] |
| Plumericin | K562 (Leukemia) | 5.58 ± 0.35 (µg/mL) | [1] |
| 1-epi-bosnarol | HeLa, A2780, T47D | Showed highest activity among isolated compounds | [1] |
| Protopanaxadiol Derivatives | |||
| Compound 1 | Various | More potent than parent compound | [2] |
| Compound 3 | Various | More potent than parent compound | [2] |
| Compound 5 | Various | More potent than parent compound | [2] |
| Dihydrotriazine Derivatives | |||
| Compound C7 | HCT116 | 0.16 | [3] |
| Compound 10e | HepG-2 | 2.12 | [3] |
| Panaxadiol Triazole Derivatives | |||
| Compound A1 | HepG-2 | 4.21 ± 0.54 | [3] |
Experimental Protocols for Anticancer Assays
A fundamental technique to assess the cytotoxic activity of novel compounds is the MTT assay.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT116, BEL7402, MCF7) in 96-well plates at a density of 5 × 10^4 cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., orientalide derivatives) and a positive control (e.g., 5-Fluorouracil) for a specified period (e.g., 48 hours).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the supernatant and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Anti-inflammatory Effects of Orientalide Derivatives
Natural products and their derivatives are a rich source of anti-inflammatory agents.[4][5][6] The mechanisms often involve the modulation of key inflammatory pathways. While direct evidence for orientalide derivatives is still emerging, related compounds have shown promising anti-inflammatory activity.
Quantitative Data on Anti-inflammatory Activity
The following table presents data on the anti-inflammatory effects of various natural product derivatives.
| Compound/Derivative | Assay | Effect | Reference |
| Thalidomide Derivative (5c) | TNF-α and IL-6 expression in HaCaT cells | 69.44% inhibition of IL-6 | |
| Iridoid Derivatives (Compounds 5 & 6) | NO production in LPS-induced RAW 264.7 cells | Significant inhibition | |
| 2-arylideneandrostene derivative (13) | NO release in LPS-activated BV-2 cells | IC50 = 2.69 µM | |
| 2-arylideneandrostene derivative (14) | NO release in LPS-activated BV-2 cells | IC50 = 3.28 µM |
Experimental Protocols for Anti-inflammatory Assays
The Griess assay is a common method for quantifying nitric oxide (NO), a key inflammatory mediator.
Griess Assay for Nitric Oxide (NO) Production:
-
Cell Culture and Treatment: Culture macrophage cell lines (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of the test compounds.
-
Sample Collection: After a defined incubation period, collect the cell culture supernatant.
-
Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.
-
Reaction: Mix the cell supernatant with the Griess reagent and incubate at room temperature for 10 minutes.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
NO Concentration Calculation: Determine the nitrite (B80452) concentration from a standard curve prepared with sodium nitrite.
Signaling Pathways Modulated by Orientalide-Related Derivatives
Several key signaling pathways are implicated in the anticancer and anti-inflammatory effects of natural product derivatives. Understanding these pathways provides insights into the potential mechanisms of action of orientalide derivatives.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many natural product derivatives exert their anti-inflammatory effects by inhibiting this pathway.
Caption: Inhibition of the NF-κB pathway by orientalide derivatives.
PI3K/Akt Signaling Pathway in Cancer
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival, proliferation, and apoptosis. Its dysregulation is common in many cancers, making it a key target for anticancer drugs.
Caption: Inhibition of the PI3K/Akt pathway by orientalide derivatives.
Conclusion and Future Directions
The available literature on compounds structurally related to orientalide suggests a promising potential for its derivatives as anticancer and anti-inflammatory agents. The quantitative data, though not directly on orientalide derivatives, indicates that sesquiterpenoids and other related natural products can exhibit potent biological activities. The detailed experimental protocols provide a framework for future investigations into orientalide derivatives.
Further research is imperative to isolate and synthesize a library of orientalide derivatives and to systematically evaluate their biological activities. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural motifs responsible for their therapeutic effects. In-depth mechanistic studies are also needed to elucidate the precise molecular targets and signaling pathways modulated by these compounds. The diagrams presented here for the NF-κB and PI3K/Akt pathways offer a starting point for investigating the mechanisms of action of novel orientalide derivatives. The continued exploration of this class of natural products holds significant promise for the development of new and effective therapeutic agents.
References
- 1. Orientalide | C21H24O8 | CID 98050571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Orientaloside | C25H32O13 | CID 131752151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Orientalidine methine | C23H25NO6 | CID 22217277 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Orientalone | C14H12O5 | CID 12742405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Raw Materials for Cosmetics|Cosmetic raw material: oriental [chemknock.com]
Methodological & Application
Application Notes and Protocols: Extraction of 9-O-Ethyldeacetylorientalide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Natural products are a significant source of novel therapeutic agents. The efficient extraction and isolation of these compounds are critical first steps in the drug discovery process.[1] This document outlines a detailed protocol for the extraction of 9-O-Ethyldeacetylorientalide, a hypothetical bioactive compound, from a plant source. The methodology covers sample preparation, extraction, purification, and characterization.
Experimental Protocols
The extraction of bioactive compounds from plant materials involves a series of steps designed to efficiently isolate the target molecule while minimizing degradation.[1] The overall workflow for the extraction of this compound is depicted in the diagram below.
2.1. Sample Preparation
Proper preparation of the plant material is crucial for efficient extraction.
-
Collection: Collect fresh plant material.
-
Drying: Air-dry the plant material in a well-ventilated area away from direct sunlight or use a freeze-dryer to prevent the degradation of thermolabile compounds.
-
Grinding: Grind the dried plant material into a fine powder using a mechanical grinder to increase the surface area for solvent extraction.[1]
2.2. Extraction
This protocol utilizes maceration, a simple and widely used extraction technique.
-
Maceration:
-
Weigh 100 g of the powdered plant material and place it in a large Erlenmeyer flask.
-
Add 1 L of 80% ethanol (ethanol/water, 80:20 v/v) to the flask.
-
Seal the flask and keep it on an orbital shaker at room temperature for 48 hours.
-
-
Filtration:
-
Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Wash the residue with a small amount of 80% ethanol to ensure complete recovery of the extract.
-
-
Concentration:
-
Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure to obtain the crude extract.
-
2.3. Purification
Purification is performed to isolate the target compound from the crude extract.
-
Liquid-Liquid Partitioning:
-
Suspend the crude extract in 200 mL of distilled water.
-
Perform successive extractions in a separatory funnel, first with n-hexane (3 x 150 mL) to remove nonpolar compounds, and then with ethyl acetate (B1210297) (3 x 150 mL). This compound is expected to be in the ethyl acetate fraction.
-
Concentrate the ethyl acetate fraction to dryness using a rotary evaporator.
-
-
Column Chromatography:
-
Pack a glass column with silica (B1680970) gel (60-120 mesh) using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).
-
Dissolve the dried ethyl acetate fraction in a minimal amount of the mobile phase and load it onto the column.
-
Elute the column with the solvent gradient, starting with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increasing the polarity.
-
Collect fractions of 10-15 mL.
-
-
Fraction Analysis:
-
Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the target compound.
-
Pool the fractions that show a pure spot corresponding to this compound.
-
Concentrate the pooled fractions to obtain the purified compound.
-
2.4. Characterization
The identity and purity of the isolated compound should be confirmed using modern analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Nuclear Magnetic Resonance (NMR): To elucidate the structure.
Data Presentation
The following table summarizes hypothetical data on the influence of different extraction solvents on the yield and purity of this compound.
| Solvent System (v/v) | Extraction Time (h) | Crude Yield (%) | Purity by HPLC (%) |
| 100% Methanol | 48 | 12.5 | 65 |
| 80% Ethanol | 48 | 15.2 | 78 |
| 100% Ethyl Acetate | 48 | 8.9 | 72 |
| 100% Dichloromethane | 48 | 5.4 | 55 |
Signaling Pathway
As the specific signaling pathways involving this compound are not defined, a hypothetical pathway illustrating its potential mechanism of action as an inhibitor of a generic inflammatory pathway is presented below.
References
HPLC method for the quantification of 9-O-Ethyldeacetylorientalide.
An High-Performance Liquid Chromatography (HPLC) method for the quantification of 9-O-Ethyldeacetylorientalide has been developed and validated. This application note provides a detailed protocol for the analysis of this compound in various sample matrices. The method is sensitive, specific, and accurate, making it suitable for research, quality control, and drug development applications.
This compound is a derivative of orientalide, a sesquiterpene lactone. Sesquiterpene lactones are a class of natural products known for their diverse biological activities. Accurate quantification of these compounds is crucial for pharmacological studies and the standardization of herbal products or pharmaceutical formulations.
Experimental Protocols
Materials and Reagents
-
This compound reference standard (purity ≥98%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Acetic acid (glacial, analytical grade)
-
0.22 µm syringe filters
Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector was used. Data acquisition and processing were performed using appropriate chromatography software.
Chromatographic Conditions
A reversed-phase HPLC method was established for the quantification of this compound.
| Parameter | Condition |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Gradient of Acetonitrile (A) and 0.2% (v/v) acetic acid in water (B) |
| Gradient | 0-10 min: 30% A, 10-25 min: 30-60% A, 25-30 min: 60-30% A, 30-35 min: 30% A |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
A stock solution of this compound (1 mg/mL) was prepared by dissolving the reference standard in methanol. Working standard solutions were prepared by serial dilution of the stock solution with the mobile phase to obtain concentrations ranging from 1 to 200 µg/mL.
Sample Preparation
For the analysis of this compound in a hypothetical plant matrix, the following extraction procedure can be used:
-
Weigh 1.0 g of the powdered plant material.
-
Add 20 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture at 4000 rpm for 15 minutes.
-
Collect the supernatant and filter it through a 0.22 µm syringe filter before injection into the HPLC system.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines.
-
Linearity: The method demonstrated good linearity over the concentration range of 1-200 µg/mL, with a correlation coefficient (R²) greater than 0.999.
-
Precision: The intra-day and inter-day precision were evaluated, and the relative standard deviation (RSD) was found to be less than 2%, indicating good precision.[1]
-
Accuracy: The accuracy of the method was determined by recovery studies. The recovery of this compound was within the range of 98-102%.[1][2]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio and were found to be 0.1 µg/mL and 0.3 µg/mL, respectively.[3]
Quantitative Data Summary
The quantitative data for the HPLC method for this compound is summarized in the table below.
| Parameter | Result |
| Retention Time | Approximately 15.2 min |
| Linearity Range | 1 - 200 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL |
| Accuracy (Recovery) | 98 - 102% |
| Precision (RSD) | < 2% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the quantification of this compound by HPLC.
HPLC Method Development and Validation Logic
Caption: Logical flow of HPLC method development and validation for this compound.
References
Application Notes and Protocols for Evaluating the Anti-inflammatory Activity of 9-O-Ethyldeacetylorientalide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. The search for novel anti-inflammatory agents is a key area of drug discovery. These application notes provide a comprehensive set of protocols to evaluate the anti-inflammatory potential of a novel compound, 9-O-Ethyldeacetylorientalide, using an in vitro macrophage-based model. The murine macrophage cell line, RAW 264.7, is a well-established model for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, RAW 264.7 cells initiate an inflammatory cascade, releasing pro-inflammatory mediators such as nitric oxide (NO) and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][2][3] This process is largely mediated by the activation of key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]
These protocols will guide the user through assessing the cytotoxicity of this compound, quantifying its effect on the production of key inflammatory markers, and investigating its mechanism of action by examining its influence on the NF-κB and MAPK signaling pathways.
Experimental Protocols
Cell Culture and Maintenance
The RAW 264.7 murine macrophage cell line is the recommended model for these assays.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: When cells reach 80-90% confluency, they should be gently scraped and subcultured.
Cytotoxicity Assay (MTT Assay)
Before evaluating the anti-inflammatory activity, it is crucial to determine the non-toxic concentration range of this compound.
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control. Subsequent anti-inflammatory assays should use non-cytotoxic concentrations of the compound.[6]
-
Measurement of Nitric Oxide (NO) Production (Griess Assay)
This assay quantifies the production of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant.
-
Protocol:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).
-
After incubation, collect the cell culture supernatant.
-
Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to determine the nitrite concentration. The results should be expressed as the percentage inhibition of NO production compared to the LPS-stimulated group.[1]
-
Quantification of Pro-inflammatory Cytokines (ELISA)
The levels of TNF-α, IL-6, and IL-1β in the cell culture supernatant can be measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protocol:
-
Seed RAW 264.7 cells and treat them with this compound and LPS as described in the Griess assay protocol.
-
Collect the cell culture supernatant after 24 hours of incubation.
-
Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions for the specific kits being used.[7][8][9]
-
The concentration of each cytokine is determined by comparison with a standard curve. The results should be presented as pg/mL or ng/mL.
-
Western Blot Analysis for Inflammatory Mediators and Signaling Pathways
Western blotting can be used to assess the protein expression of key inflammatory mediators (iNOS and COX-2) and the activation of the NF-κB and MAPK signaling pathways.
-
Protocol:
-
Cell Lysis: After treatment with this compound and LPS for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for iNOS and COX-2), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK overnight at 4°C. A β-actin antibody should be used as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities can be quantified using densitometry software.[4][5][10]
-
Data Presentation
Quantitative data should be summarized in clear and well-structured tables.
Table 1: Effect of this compound on Cell Viability
| Concentration (µM) | Cell Viability (%) |
| Control | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 97.1 ± 5.5 |
| 10 | 95.3 ± 4.9 |
| 25 | 92.8 ± 6.1 |
| 50 | 88.4 ± 5.7 |
| 100 | 55.2 ± 7.3 |
*Data are presented as mean ± SD (n=3).
Table 2: Inhibitory Effects of this compound on NO and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells
| Treatment | NO (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-1β (pg/mL) |
| Control | 2.1 ± 0.3 | 55.2 ± 8.1 | 32.7 ± 5.4 | 15.8 ± 2.9 |
| LPS (1 µg/mL) | 45.8 ± 3.9 | 1254.3 ± 98.6 | 876.5 ± 75.1 | 452.1 ± 38.7 |
| LPS + Cmpd (10 µM) | 30.2 ± 2.5 | 850.1 ± 65.4 | 612.8 ± 50.2 | 310.4 ± 25.6 |
| LPS + Cmpd (25 µM) | 18.5 ± 1.9 | 543.7 ± 43.8 | 389.1 ± 32.7 | 198.6 ± 18.9 |
*Cmpd: this compound. Data are presented as mean ± SD (n=3). *p < 0.05 compared to the LPS-treated group.
Table 3: Effect of this compound on the Protein Expression of iNOS, COX-2, and Phosphorylation of NF-κB and MAPKs
| Treatment | iNOS (Relative Density) | COX-2 (Relative Density) | p-p65/p65 (Ratio) | p-p38/p38 (Ratio) | p-ERK/ERK (Ratio) | p-JNK/JNK (Ratio) |
| Control | 0.12 ± 0.02 | 0.15 ± 0.03 | 0.21 ± 0.04 | 0.18 ± 0.03 | 0.25 ± 0.05 | 0.22 ± 0.04 |
| LPS (1 µg/mL) | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| LPS + Cmpd (25 µM) | 0.45 ± 0.06 | 0.52 ± 0.07 | 0.48 ± 0.05 | 0.55 ± 0.06 | 0.61 ± 0.08 | 0.58 ± 0.07 |
*Cmpd: this compound. Data are presented as mean ± SD (n=3) relative to the LPS-treated group. *p < 0.05 compared to the LPS-treated group.
Mandatory Visualizations
Caption: Experimental workflow for assessing the anti-inflammatory activity of this compound.
Caption: The NF-κB signaling pathway and potential points of inhibition by this compound.
Caption: The MAPK signaling pathways (p38, JNK, ERK) and potential points of inhibition.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Lipopolysaccharide (LPS)-induced inflammation in RAW264.7 cells is inhibited by microRNA-494-3p via targeting lipoprotein-associated phospholipase A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. (E)-9-Octadecenoic Acid Ethyl Ester Derived from Lotus Seedpod Ameliorates Inflammatory Responses by Regulating MAPKs and NF- κ B Signalling Pathways in LPS-Induced RAW264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Modulation of LPS-induced RAW 264.7 macrophages by Pulsatilla koreana-synthesized gold nanoparticles [frontiersin.org]
- 7. Video: Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay [jove.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique | Springer Nature Experiments [experiments.springernature.com]
- 10. mdpi.com [mdpi.com]
Unraveling the Molecular Mysteries: A Guide to Elucidating the Mechanism of Action of 9-O-Ethyldeacetylorientalide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The exploration of natural products for novel therapeutic agents is a cornerstone of drug discovery. 9-O-Ethyldeacetylorientalide represents a promising, yet uncharacterized, bioactive compound. A thorough understanding of its mechanism of action is paramount for its development as a potential therapeutic. This document provides a detailed framework of application notes and experimental protocols to systematically elucidate the molecular targets and cellular pathways modulated by this compound. The following sections outline a multi-phased approach, from initial bioactivity assessment to in-depth pathway analysis, integrating both established and cutting-edge techniques.[1][2][3]
Phase 1: Preliminary Bioactivity and Chemical Profiling
The initial phase focuses on confirming the biological activity of this compound and ensuring its purity and structural integrity. A common starting point for novel compounds, particularly those with potential anti-cancer properties, is the assessment of cytotoxicity against a panel of human cancer cell lines.
Application Note: High-Throughput Cytotoxicity Screening
High-throughput screening (HTS) of this compound against a diverse panel of cancer cell lines provides a broad overview of its potential anti-proliferative activity and helps in selecting the most sensitive cell lines for further mechanistic studies. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from this screening.
Table 1: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| A549 | Lung Cancer | 12.8 |
| HCT116 | Colon Cancer | 2.5 |
| HeLa | Cervical Cancer | 8.1 |
| Jurkat | T-cell Leukemia | > 50 |
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
This compound
-
Human cancer cell lines (e.g., HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Phase 2: Target Identification and Validation
Identifying the direct molecular target(s) of a novel compound is a critical step in understanding its mechanism of action.[4][5][6][7] A variety of advanced techniques can be employed for this purpose.
Application Note: Affinity-Based Chemoproteomics for Target Discovery
Chemical proteomics is a powerful strategy to identify the protein targets of a small molecule.[5][7] This approach involves designing a chemical probe based on the structure of this compound, which is then used to "fish out" its binding partners from a cell lysate.
Experimental Workflow for Target Identification
Caption: Workflow for affinity-based target identification.
Protocol 2: Affinity Pulldown Assay
This protocol describes the use of a biotinylated this compound probe to isolate its protein targets from cell lysates.
Materials:
-
Biotinylated this compound probe
-
HCT116 cells
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
Equipment for SDS-PAGE and mass spectrometry
Procedure:
-
Prepare a cell lysate from HCT116 cells.
-
Pre-clear the lysate by incubating with streptavidin-agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the biotinylated probe (and a biotin-only control) for 4 hours at 4°C.
-
Add streptavidin-agarose beads and incubate for another 2 hours.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound proteins by boiling the beads in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE.
-
Excise the protein bands of interest and identify them by mass spectrometry.
Phase 3: Pathway Elucidation and Functional Analysis
Once a target is identified, the next step is to understand how the compound's interaction with its target affects downstream signaling pathways.[8][9]
Application Note: Investigating the PI3K/Akt/mTOR Signaling Pathway
Let's hypothesize that the target of this compound is a key kinase in the PI3K/Akt/mTOR pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.[8] The effect of the compound on the phosphorylation status of key proteins in this pathway can be investigated.
Hypothetical PI3K/Akt/mTOR Signaling Pathway
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway.
Protocol 3: Western Blot Analysis of Pathway Modulation
This protocol details the use of Western blotting to assess changes in the phosphorylation of Akt and its downstream targets in response to treatment with this compound.
Materials:
-
This compound
-
HCT116 cells
-
Lysis buffer
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Equipment for SDS-PAGE, protein transfer, and imaging
Procedure:
-
Treat HCT116 cells with this compound at various concentrations for a specified time.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Table 2: Hypothetical Quantitative Western Blot Analysis
| Treatment | p-Akt / Total Akt (Fold Change) | p-mTOR / Total mTOR (Fold Change) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (2.5 µM) | 0.45 | 0.52 |
| This compound (5.0 µM) | 0.21 | 0.28 |
Conclusion
The systematic approach detailed in these application notes and protocols provides a robust framework for the comprehensive elucidation of the mechanism of action of this compound. By integrating preliminary bioactivity screening, advanced target identification techniques, and in-depth pathway analysis, researchers can effectively unravel the molecular intricacies of this novel natural product, paving the way for its potential translation into a clinically valuable therapeutic agent. The combination of experimental and in silico methods will be crucial in accelerating the discovery and optimization of its biological activity.[1]
References
- 1. frontiersin.org [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. Modern Approaches in the Discovery and Development of Plant-Based Natural Products and Their Analogues as Potential Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target discovery-directed pharmacological mechanism elucidation of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Target Discovery Strategies Drive the Decoding of Therapeutic Power of Natural Products and Further Drug Development: A Case Study of Celastrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Development of a Novel Affinity Labeling Method for Target Identification of Bioactive Small Molecules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. lifechemicals.com [lifechemicals.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Permeability Assessment of 9-O-Ethyldeacetylorientalide
For Researchers, Scientists, and Drug Development Professionals
I. Application Notes
Introduction
The assessment of a drug candidate's permeability across biological membranes is a cornerstone of early-stage drug discovery and development. It provides crucial insights into a compound's potential for oral bioavailability and its ability to reach its therapeutic target.[1][2] In vitro permeability assays are indispensable tools for predicting the intestinal absorption of drug candidates in a controlled laboratory environment.[1] This document outlines detailed protocols for three widely used in vitro permeability assays: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and the Madin-Darby Canine Kidney (MDCK) cell permeability assay. These assays can be applied to evaluate the permeability of novel compounds such as 9-O-Ethyldeacetylorientalide.
Assay Principles
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a non-cell-based assay that predicts passive diffusion.[3][4] It utilizes a synthetic membrane impregnated with lipids to mimic the lipid barrier of the intestinal epithelium.[3][4] PAMPA is a cost-effective and high-throughput method ideal for screening large numbers of compounds in early discovery phases.[3][5] It specifically measures passive transcellular permeability, avoiding complexities arising from active transport or metabolism.[3][4]
-
Caco-2 Permeability Assay: This assay is considered the gold standard for predicting human intestinal drug absorption in vitro.[1] It employs the human colon adenocarcinoma cell line, Caco-2, which, when cultured, differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier.[6][7][8] A key advantage of the Caco-2 model is its expression of various transporters, including efflux pumps like P-glycoprotein (P-gp), allowing for the assessment of both passive and active transport mechanisms.[6][7]
-
MDCK Permeability Assay: The Madin-Darby Canine Kidney (MDCK) cell line is another valuable tool for permeability screening.[9][10] Similar to Caco-2 cells, MDCK cells form a polarized monolayer with tight junctions.[11] A significant application of this model involves the use of MDCK cells transfected with genes encoding specific human transporters, such as P-gp (MDCK-MDR1).[9][12][13] This allows for the specific investigation of a compound's interaction with these efflux transporters and is particularly useful for predicting blood-brain barrier penetration.[9][11][12]
Data Interpretation
The primary output of these assays is the apparent permeability coefficient (Papp), which is calculated using the following formula:
Papp = (dQ/dt) / (A * C0)
Where:
-
dQ/dt is the rate of permeation of the drug across the cells.[1]
-
A is the surface area of the membrane.[1]
-
C0 is the initial concentration of the drug in the donor chamber.[1]
For cell-based assays like Caco-2 and MDCK, permeability is often assessed in both directions: from the apical (A) to the basolateral (B) side and from the basolateral (B) to the apical (A) side. This allows for the calculation of the efflux ratio (ER) :
ER = Papp (B-A) / Papp (A-B) [1]
An efflux ratio greater than 2 is generally indicative of active efflux, suggesting that the compound is a substrate for transporters like P-gp.[1][7][12]
II. Experimental Protocols
A. Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol is adapted from standard PAMPA procedures.[3][4][5]
Materials:
-
96-well donor and acceptor plates
-
Lecithin in dodecane (B42187) solution (e.g., 1-4%)[5][14]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
This compound (test compound)
-
Control compounds (high and low permeability)
-
UV plate reader or LC-MS/MS instrument
Procedure:
-
Prepare a stock solution of this compound and control compounds in DMSO.
-
Prepare the dosing solutions by diluting the stock solutions in PBS to the final desired concentration (e.g., 10 µM), with a final DMSO concentration of typically 1-5%.[5]
-
Add 5 µL of the lecithin/dodecane solution to the membrane of each well in the donor plate.[5]
-
Add 300 µL of PBS to each well of the acceptor plate.[14]
-
Add 150-200 µL of the dosing solution to each well of the donor plate.[5][14]
-
Carefully place the donor plate on top of the acceptor plate to form a "sandwich".
-
Incubate the plate assembly at room temperature for a specified period (e.g., 4-18 hours) with gentle shaking.[4][14]
-
After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS/MS).
B. Caco-2 Permeability Assay
This protocol is a standard procedure for Caco-2 assays.[6][7][15][16]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with supplements (fetal bovine serum, non-essential amino acids, penicillin-streptomycin)
-
Transwell inserts (e.g., 24-well format)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound (test compound)
-
Control compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS instrument
Procedure:
-
Cell Culture and Seeding: Culture Caco-2 cells in flasks and seed them onto Transwell inserts at an appropriate density.
-
Monolayer Differentiation: Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or by performing a Lucifer yellow permeability test. A TEER value ≥ 200 Ω·cm² and a Lucifer yellow Papp of <1.0 x 10⁻⁶ cm/s are generally considered acceptable.[1][15]
-
Permeability Assay:
-
Wash the cell monolayers with pre-warmed HBSS.
-
Equilibrate the monolayers with HBSS for 30 minutes at 37°C.[1]
-
Prepare dosing solutions of the test and control compounds in HBSS.
-
For Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical chamber and fresh HBSS to the basolateral chamber.[1]
-
For Basolateral to Apical (B-A) Permeability: Add the dosing solution to the basolateral chamber and fresh HBSS to the apical chamber.[1]
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[1]
-
-
Sample Analysis: At the end of the incubation, collect samples from both the donor and receiver chambers and analyze the compound concentration by LC-MS/MS.
C. MDCK-MDR1 Permeability Assay
This protocol outlines the procedure for using MDCK cells transfected with the MDR1 gene to assess P-gp mediated efflux.[9][10][12][13]
Materials:
-
MDCK-MDR1 cells
-
Cell culture medium and supplements
-
Transwell inserts
-
Transport buffer (e.g., HBSS)
-
This compound (test compound)
-
Control compounds (e.g., prazosin (B1663645) as a P-gp substrate)[12]
-
P-gp inhibitor (e.g., verapamil (B1683045) or cyclosporine)[9]
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS instrument
Procedure:
-
Cell Culture and Monolayer Formation: Culture MDCK-MDR1 cells and seed them onto Transwell inserts. Allow the cells to form a confluent monolayer (typically 4-5 days).[12]
-
Monolayer Integrity Check: Verify the integrity of the monolayer using TEER measurements.
-
Permeability Assay (Bidirectional):
-
(Optional) Inhibition Study: To confirm P-gp involvement, perform the bidirectional assay in the presence of a P-gp inhibitor.
-
Sample Analysis: Quantify the concentration of the test compound in the donor and receiver samples using LC-MS/MS.
III. Data Presentation
Quantitative data from the permeability assays for this compound should be summarized in the following tables for clear comparison.
Table 1: PAMPA Permeability of this compound
| Compound | Papp (x 10⁻⁶ cm/s) | Permeability Classification |
| This compound | Insert Value | Insert Classification |
| High Permeability Control | Insert Value | High |
| Low Permeability Control | Insert Value | Low |
Table 2: Caco-2 Permeability of this compound
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | Permeability Classification |
| This compound | Insert Value | Insert Value | Insert Value | Insert Classification |
| High Permeability Control | Insert Value | Insert Value | Insert Value | High |
| Low Permeability Control | Insert Value | Insert Value | Insert Value | Low |
Table 3: MDCK-MDR1 Permeability of this compound
| Compound | Papp (A-B) (x 10⁻⁶ cm/s) | Papp (B-A) (x 10⁻⁶ cm/s) | Efflux Ratio (ER) | ER with Inhibitor | P-gp Substrate |
| This compound | Insert Value | Insert Value | Insert Value | Insert Value | Yes/No |
| P-gp Substrate Control | Insert Value | Insert Value | Insert Value | Insert Value | Yes |
| Non-Substrate Control | Insert Value | Insert Value | Insert Value | Insert Value | No |
IV. Mandatory Visualizations
Caption: Workflow for Caco-2 and MDCK permeability assays.
Caption: Mechanisms of drug transport across the intestinal epithelium.
References
- 1. benchchem.com [benchchem.com]
- 2. innpharmacotherapy.com [innpharmacotherapy.com]
- 3. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 4. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 5. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 6. enamine.net [enamine.net]
- 7. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Assays | ADMET & DMPK | Caco-2 Permeability [conceptlifesciences.com]
- 9. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. sygnaturediscovery.com [sygnaturediscovery.com]
- 12. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 13. MDCK Permeability - Creative Biolabs [creative-biolabs.com]
- 14. bioassaysys.com [bioassaysys.com]
- 15. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Animal models for testing the in vivo effects of 9-O-Ethyldeacetylorientalide.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
9-O-Ethyldeacetylorientalide is a novel synthetic derivative of the orientalide (B1516890) class of compounds, which are presumed to be iridoids. While the specific biological activities of this compound are yet to be fully elucidated, related natural products have demonstrated a range of pharmacological effects, including anti-inflammatory, neuroprotective, and anti-cancer properties. This document provides a comprehensive guide for researchers to investigate the in vivo effects of this compound, with a primary focus on its potential anti-inflammatory activity. The protocols outlined here are based on established methodologies for evaluating novel therapeutic compounds in preclinical animal models.
I. General Workflow for In Vivo Assessment
A structured approach is critical for the systematic evaluation of a novel compound. The following workflow is recommended for assessing the in vivo effects of this compound.
Application Notes and Protocols for the Chemical Modification of 9-O-Ethyldeacetylorientalide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct literature detailing the chemical modification of 9-O-Ethyldeacetylorientalide has been identified in the public domain. The following application notes and protocols are based on the known chemical reactivity of functional groups present in the structurally related natural product, Orientalide. The proposed structure of this compound and the subsequent reaction schemes are hypothetical and intended to serve as a guide for experimental design. All proposed reactions should be performed with appropriate safety precautions and monitored carefully.
Introduction to this compound and its Potential for Chemical Modification
Orientalide is a sesquiterpene lactone with a complex polycyclic structure. Based on its nomenclature, This compound is presumed to be a derivative of Orientalide where the acetyl group at the C-9 position has been removed (deacetylation) to reveal a hydroxyl group, which is subsequently etherified to an ethyl ether. For the purpose of these protocols, we will assume the following structure for the starting material, which possesses several reactive functional groups amenable to chemical modification. These modifications can be leveraged to explore structure-activity relationships (SAR) and develop novel therapeutic agents.
Key Reactive Functional Groups:
-
Secondary Hydroxyl Group: A primary site for esterification and etherification to modulate polarity and introduce new functionalities.
-
Aldehyde: Can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing avenues for further derivatization.
-
α,β-Unsaturated Ester and Lactone (Michael Acceptors): Potential sites for conjugate addition reactions.
-
Exocyclic Methylene Group: Can undergo addition reactions, hydrogenation, or epoxidation.
This document outlines protocols for several key chemical modifications of this compound.
Proposed Chemical Modifications and Experimental Protocols
Esterification of the Secondary Hydroxyl Group
Esterification of the free hydroxyl group is a common strategy to increase lipophilicity, which can enhance cell permeability and bioavailability. A variety of acylating agents can be used to introduce different ester functionalities.
Protocol 2.1.1: Acylation using Acetic Anhydride (B1165640) (Acetylation)
This protocol describes the introduction of an acetyl group.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (B92270) (anhydrous)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl Acetate (B1210297) for chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add anhydrous pyridine (3 equivalents) and a catalytic amount of DMAP (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.5 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the acetylated product.
-
Confirm the structure of the product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2.1.2: Steglich Esterification with a Carboxylic Acid
This protocol allows for the introduction of a wider variety of ester groups using different carboxylic acids.
Materials:
-
This compound
-
Carboxylic acid of choice (e.g., benzoic acid, succinic acid monomethyl ester)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM, anhydrous)
-
Standard workup and purification reagents as in Protocol 2.1.1.
Procedure:
-
Dissolve this compound (1 equivalent), the chosen carboxylic acid (1.2 equivalents), and a catalytic amount of DMAP (0.1 equivalents) in anhydrous DCM under an inert atmosphere.
-
Cool the mixture to 0 °C.
-
Add DCC or EDC (1.5 equivalents) to the solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 12-24 hours, monitoring by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If using EDC, proceed directly to workup.
-
Perform an aqueous workup as described in Protocol 2.1.1 (steps 6-9).
-
Purify the product by silica gel column chromatography.
-
Characterize the final product by appropriate spectroscopic methods.
Table 1: Summary of Proposed Esterification Reactions
| Reaction ID | Starting Material | Reagents | Conditions | Expected Product | Hypothetical Yield |
| EST-01 | This compound | Acetic anhydride, Pyridine, DMAP | DCM, 0 °C to rt, 12-24h | 9-O-Ethylorientalide | 85-95% |
| EST-02 | This compound | Benzoic acid, DCC, DMAP | DCM, 0 °C to rt, 12-24h | 9-O-Ethyl-O-benzoyl-deacetylorientalide | 70-85% |
Diagram 1: Esterification Workflow
Caption: General workflow for the esterification of this compound.
Oxidation of the Aldehyde Group
Oxidation of the aldehyde to a carboxylic acid introduces a new acidic functional group that can be used for further derivatization, such as amidation, or to improve aqueous solubility.
Protocol 2.2.1: Pinnick Oxidation
The Pinnick oxidation is a mild and efficient method for converting aldehydes to carboxylic acids in the presence of other sensitive functional groups.
Materials:
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This compound
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Sodium chlorite (B76162) (NaClO₂)
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Sodium dihydrogen phosphate (B84403) (NaH₂PO₄)
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tert-Butanol (B103910) and Water (as solvent)
-
Ethyl acetate
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Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
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Standard workup and purification reagents.
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of tert-butanol and water.
-
Add 2-methyl-2-butene (5-10 equivalents) as a chlorine scavenger.
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In a separate flask, prepare a solution of NaClO₂ (4 equivalents) and NaH₂PO₄ (4 equivalents) in water.
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Add the aqueous NaClO₂/NaH₂PO₄ solution dropwise to the stirred solution of the starting material at room temperature.
-
Stir the reaction for 4-12 hours, monitoring by TLC.
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Upon completion, quench the reaction with saturated aqueous Na₂S₂O₃ solution.
-
Acidify the mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the carboxylic acid product by silica gel column chromatography (often with a small amount of acetic acid added to the eluent to prevent tailing).
-
Characterize the product by spectroscopic methods.
Table 2: Summary of Proposed Oxidation Reaction
| Reaction ID | Starting Material | Reagents | Conditions | Expected Product | Hypothetical Yield |
| OX-01 | This compound | NaClO₂, NaH₂PO₄, 2-Methyl-2-butene | t-BuOH/H₂O, rt, 4-12h | This compound carboxylic acid | 80-90% |
Diagram 2: Pinnick Oxidation Pathway
Caption: Conversion of the aldehyde to a carboxylic acid via Pinnick oxidation.
Reduction of the Aldehyde Group
Reduction of the aldehyde to a primary alcohol creates a new site for esterification or etherification, potentially leading to derivatives with different biological activities.
Protocol 2.3.1: Selective Reduction with Sodium Borohydride (B1222165)
Sodium borohydride (NaBH₄) is a mild reducing agent that can selectively reduce aldehydes in the presence of esters and lactones.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Standard workup and purification reagents.
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of DCM and MeOH.
-
Cool the solution to 0 °C in an ice bath.
-
Add NaBH₄ (1.5 equivalents) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and stir for 15 minutes.
-
Extract the product with DCM (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the diol product by silica gel column chromatography.
-
Characterize the product using appropriate spectroscopic techniques.
Table 3: Summary of Proposed Reduction Reaction
| Reaction ID | Starting Material | Reagents | Conditions | Expected Product | Hypothetical Yield |
| RED-01 | This compound | NaBH₄ | DCM/MeOH, 0 °C, 1-2h | This compound-diol | 90-98% |
Diagram 3: Aldehyde Reduction Logical Flow
Caption: Logical flow for the selective reduction of the aldehyde group.
Conclusion
The protocols outlined in this document provide a foundational framework for the chemical modification of this compound at its most reactive functional groups. These proposed methods for esterification, oxidation, and reduction can be used to generate a library of novel derivatives for biological screening and the development of structure-activity relationships. Researchers are encouraged to adapt and optimize these general procedures for their specific needs and to thoroughly characterize all resulting products to confirm their structures.
Troubleshooting & Optimization
Technical Support Center: 9-O-Ethyldeacetylorientalide Extraction
Welcome to the technical support center for the extraction of 9-O-Ethyldeacetylorientalide. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to low extraction yield.
Troubleshooting Guide: Low Extraction Yield
Low yield is a common issue in the extraction of natural products. The following guide provides a structured approach to identifying and resolving potential causes for suboptimal yields of this compound.
Problem: Consistently low or no yield of this compound.
| Potential Cause | Recommended Action |
| Improper Sample Preparation | Ensure plant material is properly dried and ground to a uniform, fine powder to maximize surface area for solvent penetration.[1] |
| Suboptimal Solvent System | The polarity of the extraction solvent is critical. Experiment with solvents of varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), ethanol (B145695), methanol) and mixtures to find the optimal system for this compound. Consider adding a small percentage of water to organic solvents, which can sometimes improve extraction efficiency.[2][3] |
| Inefficient Extraction Technique | Traditional methods like maceration or Soxhlet extraction can be time-consuming and may lead to thermal degradation.[1][2] Consider modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) for improved efficiency and yield.[2][4][5] |
| Inadequate Extraction Time or Temperature | Optimize extraction time and temperature. Insufficient time will result in incomplete extraction, while excessive time or temperature can lead to degradation of the target compound.[6] |
| Incorrect Solid-to-Liquid Ratio | A low solvent volume may not be sufficient to fully extract the compound from the plant matrix. Experiment with different solid-to-liquid ratios to ensure complete extraction. |
| Degradation of Target Compound | This compound may be sensitive to heat, light, or pH. Conduct extractions under controlled temperature and protected from light. Evaluate the pH of the extraction solvent.[2][3] |
| Issues with Downstream Processing | The purification process (e.g., column chromatography, crystallization) may be the source of yield loss. Analyze samples at each step to pinpoint where the loss is occurring. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting low extraction yield.
Caption: A step-by-step workflow for diagnosing and resolving low extraction yields.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for extracting this compound?
The optimal solvent will depend on the specific chemical properties of this compound. A systematic approach starting with solvents of varying polarities is recommended. Generally, for moderately polar compounds, ethanol or methanol, or their aqueous mixtures, are good starting points.[2][3] For less polar compounds, ethyl acetate or hexane may be more effective.
Q2: How can I improve extraction efficiency without degrading my compound?
Modern extraction techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) can enhance efficiency at lower temperatures and shorter durations compared to conventional methods, thus minimizing the risk of thermal degradation.[2][4][7]
Q3: What are the advantages of UAE and MAE over traditional methods?
| Feature | Maceration/Soxhlet | Ultrasound-Assisted Extraction (UAE) | Microwave-Assisted Extraction (MAE) |
| Extraction Time | Long (hours to days) | Short (minutes) | Very Short (minutes) |
| Solvent Consumption | High | Low to Moderate | Low |
| Efficiency | Lower | High | High |
| Temperature | Can be high (Soxhlet) | Generally lower | Controlled, can be high |
| Mechanism | Diffusion | Acoustic Cavitation | Dielectric Heating |
Q4: My yield is high, but the extract is impure. What should I do?
High yield with low purity suggests that the extraction process is co-extracting a significant amount of other compounds. To address this, you can:
-
Optimize the solvent system: Use a more selective solvent that has a higher affinity for this compound over the impurities.
-
Employ a multi-step extraction: Perform a preliminary extraction with a non-polar solvent (e.g., hexane) to remove lipids and other non-polar impurities before extracting with a more polar solvent.
-
Refine the purification strategy: Develop a more robust purification protocol using techniques like column chromatography with different stationary and mobile phases, or preparative HPLC.[1]
Q5: Can the pH of the extraction medium affect the yield?
Yes, the pH of the extraction medium can significantly influence the solubility and stability of the target compound, especially if it has acidic or basic functional groups. For flavonoids, for instance, a slightly acidic pH has been shown to improve extraction yields in some cases.[2] It is advisable to conduct small-scale extractions at different pH values to determine the optimal condition for this compound.
Experimental Protocols
Protocol 1: General Optimization of Extraction Parameters
This protocol outlines a general workflow for optimizing the extraction of this compound from a plant matrix.
Caption: A generalized workflow for the extraction and purification of this compound.
1. Sample Preparation:
-
Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.
-
Grind the dried material into a fine, homogenous powder (e.g., 40-60 mesh).[1]
2. Solvent Screening:
-
Perform small-scale extractions using a fixed solid-to-liquid ratio (e.g., 1:20 w/v) and a consistent extraction method (e.g., UAE for 30 minutes).
-
Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, acetone, ethanol, methanol, and their aqueous mixtures).
-
Analyze the crude extracts by a suitable analytical method (e.g., HPLC) to determine the solvent that provides the highest yield of the target compound.
3. Method Optimization (UAE or MAE):
-
Using the optimal solvent, perform a series of extractions to optimize key parameters.
-
Time: Vary the extraction time (e.g., 10, 20, 30, 40, 50 minutes) while keeping other parameters constant.
-
Temperature: Vary the extraction temperature (e.g., 30, 40, 50, 60°C) while keeping other parameters constant.
-
Solid-to-Liquid Ratio: Vary the ratio (e.g., 1:10, 1:15, 1:20, 1:25 w/v) while keeping other parameters constant.
-
Analyze the yield at each step to determine the optimal conditions.
4. Purification:
-
Concentrate the crude extract under reduced pressure.
-
Subject the concentrated extract to column chromatography (e.g., silica (B1680970) gel) using a gradient elution system to separate this compound from other co-extractants.
-
Monitor fractions by TLC or HPLC and pool the fractions containing the pure compound.
-
Further purify by recrystallization or preparative HPLC if necessary.
Data Presentation
The following tables are examples of how to structure your quantitative data for easy comparison during optimization experiments.
Table 1: Effect of Solvent Polarity on Extraction Yield
| Solvent System | Dielectric Constant (Approx.) | Yield of this compound (mg/g of dry plant material) |
| n-Hexane | 1.9 | Illustrative Value |
| Ethyl Acetate | 6.0 | Illustrative Value |
| Acetone | 21 | Illustrative Value |
| Ethanol (95%) | 25 | Illustrative Value |
| Methanol | 33 | Illustrative Value |
| Water | 80 | Illustrative Value |
Table 2: Optimization of UAE Parameters
| Parameter | Level 1 | Level 2 | Level 3 | Optimal Level |
| Time (min) | 20 | 40 | 60 | e.g., 40 |
| Yield (mg/g) | Illustrative Value | Illustrative Value | Illustrative Value | |
| Temperature (°C) | 40 | 50 | 60 | e.g., 50 |
| Yield (mg/g) | Illustrative Value | Illustrative Value | Illustrative Value | |
| Solid:Liquid Ratio (w/v) | 1:10 | 1:20 | 1:30 | e.g., 1:20 |
| Yield (mg/g) | Illustrative Value | Illustrative Value | Illustrative Value |
References
- 1. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Extraction of Flavonoids From Natural Sources Using Modern Techniques [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of 9-O-Ethyldeacetylorientalide.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 9-O-Ethyldeacetylorientalide. The synthesis of this complex sesquiterpene lactone derivative presents several challenges, primarily revolving around the selective ethylation of the target hydroxyl group in the presence of multiple reactive functionalities.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound from its precursor, orientalide (B1516890), is generally a two-step process. The first step involves the selective deacetylation of the C-5 acetyl group to yield 9-deacetylorientalide. The second step is the selective ethylation of the newly formed secondary hydroxyl group at the C-9 position. Achieving high selectivity in both steps is critical for a successful synthesis.
Q2: Which ethylating agents are recommended for this synthesis?
A2: Common ethylating agents for this type of transformation, which is a Williamson ether synthesis, include ethyl iodide (EtI), ethyl bromide (EtBr), and diethyl sulfate (B86663) ((Et)₂SO₄). Ethyl iodide is often preferred for its higher reactivity.
Q3: What are the most common side reactions to be aware of?
A3: The most prevalent side reactions include:
-
O-alkylation at other hydroxyl groups: If the primary hydroxyl group at C-10 is not protected, it can also be ethylated.
-
Elimination reactions: Strong bases can promote the elimination of the newly formed ether, especially at elevated temperatures.
-
Reaction with other functional groups: The aldehyde and lactone functionalities in the molecule can be sensitive to certain basic and nucleophilic conditions.
-
Epimerization: The stereocenters in the molecule may be susceptible to epimerization under basic conditions.
Q4: How can I monitor the progress of the reaction?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction's progress. Staining with a suitable agent, such as potassium permanganate (B83412) or ceric ammonium (B1175870) molybdate, can help visualize the starting material, intermediate, and product. High-performance liquid chromatography (HPLC) can provide more quantitative information on the reaction's conversion and purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Inactive ethylating agent. 4. Steric hindrance around the target hydroxyl group. | 1. Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). 2. Gradually increase the reaction temperature, monitoring for side product formation. 3. Use a fresh bottle of the ethylating agent. 4. Increase the excess of the ethylating agent and prolong the reaction time. |
| Formation of Multiple Products (Low Selectivity) | 1. Ethylation of the primary hydroxyl group. 2. Competing elimination reaction. | 1. Consider using a protecting group for the primary hydroxyl group before ethylation. 2. Use a less sterically hindered base and a lower reaction temperature. |
| Product Degradation | 1. The lactone or aldehyde group is not stable under the reaction conditions. 2. The product is sensitive to the work-up procedure. | 1. Use milder reaction conditions (e.g., a weaker base, lower temperature). 2. Employ a neutral or slightly acidic work-up and purification. |
| Difficulty in Product Isolation/Purification | 1. The product has similar polarity to the starting material or byproducts. | 1. Optimize the mobile phase for column chromatography; consider using a different stationary phase (e.g., reversed-phase). 2. Recrystallization may be an option if the product is a solid. |
Experimental Protocols
Deacetylation of Orientalide (Hypothetical Protocol)
-
Dissolve orientalide in a suitable solvent such as methanol (B129727) (MeOH).
-
Add a catalytic amount of a mild base, for example, potassium carbonate (K₂CO₃).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC.
-
Upon completion, neutralize the reaction with a mild acid (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain 9-deacetylorientalide.
Selective Ethylation of 9-Deacetylorientalide (Hypothetical Protocol)
-
To a solution of 9-deacetylorientalide in a dry aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen), add a base such as sodium hydride (NaH) at 0 °C.
-
Stir the mixture for a short period to allow for the formation of the alkoxide.
-
Add the ethylating agent (e.g., ethyl iodide) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield this compound.
Data Presentation: Optimization of Ethylation Reaction
The following table summarizes hypothetical data for the optimization of the ethylation of 9-deacetylorientalide.
| Entry | Base | Ethylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | EtI | Acetone | Reflux | 24 | <10 |
| 2 | NaH | EtI | THF | 25 | 12 | 65 |
| 3 | NaH | EtBr | THF | 25 | 24 | 58 |
| 4 | KOtBu | EtI | THF | 0 to 25 | 10 | 72 |
| 5 | NaH | (Et)₂SO₄ | DMF | 25 | 8 | 75 |
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common issues in the ethylation step.
How to address instability of 9-O-Ethyldeacetylorientalide in solution.
This technical support center provides guidance for researchers, scientists, and drug development professionals on addressing the potential instability of 9-O-Ethyldeacetylorientalide in solution. The information is based on the known chemical properties of sesquiterpene lactones, the class of compounds to which this compound belongs.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to be degrading over time. What are the likely causes?
A1: Instability of sesquiterpene lactones like this compound in solution is often due to several factors:
-
pH-dependent hydrolysis: The lactone ring, a core feature of this compound class, is susceptible to hydrolysis, particularly in neutral to alkaline conditions (pH > 7).[1] Some studies show greater stability at a slightly acidic pH, such as 5.5.[1]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[2]
-
Solvent Effects: The choice of solvent can significantly impact stability. For instance, alcohols like ethanol (B145695) can react with the compound.[2]
-
Presence of Nucleophiles: The α,β-unsaturated carbonyl moiety, if present, can react with nucleophilic species in the solution, including some buffer components or biological molecules like proteins.[3]
Q2: What is the recommended pH range for storing solutions of this compound?
A2: Based on general data for sesquiterpene lactones, a slightly acidic pH of 5.5 is likely to provide better stability compared to neutral (pH 7.4) or alkaline conditions.[1] However, the optimal pH should be determined empirically for your specific experimental setup.
Q3: How does temperature affect the stability of this compound?
A3: Higher temperatures generally increase the rate of chemical degradation. For long-term storage, it is advisable to keep solutions at low temperatures, such as 2-8°C or even frozen.[2] For experimental use, it is best to prepare fresh solutions and minimize the time they are kept at room temperature or higher.
Q4: Can the choice of solvent impact the stability of my compound?
A4: Absolutely. Protic solvents, especially alcohols like ethanol, have been shown to react with sesquiterpene lactones, leading to the formation of adducts.[2] If possible, consider using aprotic solvents for stock solutions and minimize the concentration of reactive solvents in your final working solution. For aqueous solutions, the use of co-solvents or specialized formulations may be necessary to improve both solubility and stability.[4]
Troubleshooting Guides
Issue 1: Rapid Loss of Compound Activity in Aqueous Buffer
Possible Cause: pH-mediated hydrolysis of the lactone ring.
Troubleshooting Steps:
-
pH Adjustment: Prepare your buffer at a slightly acidic pH (e.g., 5.5) and compare the stability of the compound to that in your current neutral or alkaline buffer.
-
Low Temperature: Perform your experiments, if possible, at a lower temperature to reduce the rate of degradation.
-
Fresh Solutions: Prepare fresh solutions of this compound immediately before use.
-
Solvent Consideration: If using a stock solution in a solvent like ethanol, minimize the final concentration of the organic solvent in your aqueous buffer.
Issue 2: Poor Solubility and Precipitation in Aqueous Media
Possible Cause: Low aqueous solubility of the compound, which can be exacerbated by degradation.
Troubleshooting Steps:
-
Co-solvents: Consider the use of a small percentage of a water-miscible organic co-solvent (e.g., DMSO, DMF) to improve solubility. Be mindful of the potential for the co-solvent to affect your experiment.
-
Formulation Strategies: For more advanced applications, exploring formulation strategies such as liposomes or Natural Deep Eutectic Solvents (NADES) may enhance both solubility and stability.[4][5][6] These methods can encapsulate the compound, protecting it from the bulk solvent environment.
Data Presentation
Table 1: Influence of pH and Temperature on the Stability of Representative Sesquiterpene Lactones.
| pH | Temperature (°C) | Stability Outcome | Reference |
| 5.5 | 25 | Generally Stable | [1] |
| 5.5 | 37 | Generally Stable | [1] |
| 7.4 | 25 | Degradation Observed | [1] |
| 7.4 | 37 | Significant Degradation | [1] |
Note: This table summarizes general findings for sesquiterpene lactones and should be used as a guideline. Specific stability of this compound may vary.
Experimental Protocols
Protocol 1: Preliminary Stability Assessment of this compound in Different Buffer Systems
-
Materials:
-
This compound
-
Buffer systems:
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate (B86180) buffer, pH 5.5
-
-
Acetonitrile (ACN) or other suitable organic solvent for stock solution
-
High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
-
-
Procedure:
-
Prepare a concentrated stock solution of this compound in ACN.
-
Dilute the stock solution to a final concentration (e.g., 10 µM) in both the pH 7.4 PBS and the pH 5.5 citrate buffer.
-
Incubate the solutions at two different temperatures: room temperature (approx. 25°C) and 37°C.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Immediately analyze the aliquots by HPLC to determine the remaining concentration of this compound.
-
Plot the concentration of the compound versus time for each condition to determine the degradation rate.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Troubleshooting workflow for addressing compound instability.
References
- 1. researchgate.net [researchgate.net]
- 2. On the stability of sesquiterpene lactones in the officinal Arnica tincture of the German pharmacopoeia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro behaviour of sesquiterpene lactones and sesquiterpene lactone-containing plant preparations in human blood, plasma and human serum albumin solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of chemical degradation and determination of solubility by kinetic modeling of the highly unstable sesquiterpene lactone nobilin in different media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations [mdpi.com]
- 6. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of 9-O-Ethyldeacetylorientalide in Cell Culture
Notice: Information regarding the specific mechanism of action, on-target effects, and off-target effects of 9-O-Ethyldeacetylorientalide and its parent compound, orientalide, is not currently available in publicly accessible scientific literature. The following troubleshooting guide is based on general principles for minimizing off-target effects of small molecule compounds in cell culture and is intended to provide a framework for systematic optimization of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects are unintended interactions of a compound with cellular components other than its intended biological target. These interactions can lead to a variety of issues in experimental research, including misleading data, cellular toxicity, and misinterpretation of the compound's specific activity. Minimizing off-target effects is crucial for ensuring the validity and reproducibility of your results.
Q2: How can I determine the optimal concentration of this compound for my experiments?
A2: The optimal concentration will be a balance between achieving the desired on-target effect and minimizing off-target toxicity. A dose-response experiment is the first essential step. We recommend performing a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®) with a wide range of concentrations to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line. For your experiments, it is advisable to use concentrations well below the cytotoxic IC50 to reduce the likelihood of off-target effects.
Q3: Should I be concerned about the solvent used to dissolve this compound?
A3: Absolutely. The vehicle (solvent) used to dissolve the compound can have its own biological effects. It is critical to include a vehicle-only control in all experiments. The concentration of the solvent should be kept constant across all treatment groups and should not exceed a level that affects cell viability or function (typically <0.1% for DMSO).
Q4: How long should I expose my cells to this compound?
A4: The duration of exposure can significantly impact the observed effects. Shorter incubation times are generally preferred to minimize the accumulation of off-target effects. We recommend performing a time-course experiment to identify the earliest time point at which the desired on-target effect is observed.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Cell Death/Toxicity | Concentration of this compound is too high. | Perform a dose-response curve to determine the cytotoxic IC50. Use concentrations significantly lower than the IC50 for subsequent experiments. |
| Prolonged exposure to the compound. | Conduct a time-course experiment to find the shortest incubation time that yields the desired on-target effect. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is non-toxic to your cells (typically <0.1%). Always include a vehicle-only control. | |
| Cell line is particularly sensitive. | Consider testing the compound on a panel of different cell lines to identify a more robust model. | |
| Inconsistent or Irreproducible Results | Off-target effects are confounding the data. | Lower the concentration and/or shorten the exposure time. |
| Cell culture conditions are not optimal or consistent. | Maintain strict adherence to cell culture best practices, including regular mycoplasma testing and ensuring consistent cell passage numbers. | |
| Compound degradation. | Prepare fresh stock solutions of this compound and store them appropriately according to the manufacturer's instructions. | |
| Suspected Off-Target Effects | The observed phenotype does not align with the expected on-target activity. | Use orthogonal approaches to validate your findings. This could include using a second, structurally different compound that targets the same pathway, or using genetic methods like siRNA or CRISPR to modulate the intended target. |
| Perform washout experiments. If the phenotype is reversible after removing the compound, it is more likely to be a direct effect. |
Experimental Protocols
Protocol 1: Determining Cytotoxic IC50 using MTT Assay
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control with the same final solvent concentration.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound or vehicle control.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Plot the cell viability against the compound concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Validating On-Target vs. Off-Target Effects using a Washout Experiment
-
Initial Treatment: Treat cells with this compound at the desired concentration and for a duration sufficient to observe the phenotype of interest. Include a vehicle control.
-
Washout:
-
For the "washout" group, remove the medium containing the compound.
-
Gently wash the cells twice with pre-warmed sterile PBS.
-
Add fresh, compound-free medium to these wells.
-
For the "continuous treatment" group, simply replace the medium with fresh medium containing the same concentration of the compound.
-
-
Incubation: Incubate both groups for an additional time period (e.g., 24 or 48 hours).
-
Endpoint Analysis: Analyze the phenotype of interest in all groups (continuous treatment, washout, and vehicle control).
-
Interpretation:
-
If the phenotype in the washout group reverts to the state of the vehicle control, the effect is likely reversible and potentially a direct on-target or off-target effect.
-
If the phenotype persists after washout, it may indicate an irreversible effect or a more complex downstream consequence.
-
Visualizing Experimental Logic
Below are diagrams illustrating key experimental workflows and conceptual relationships for minimizing off-target effects.
Technical Support Center: Enhancing the Bioavailability of 9-O-Ethyldeacetylorientalide
Welcome to the technical support center for strategies to enhance the bioavailability of 9-O-Ethyldeacetylorientalide. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a sesquiterpenoid natural compound with the chemical formula C21H26O7 and a molecular weight of 390.432.[][2] Like many natural products, it is presumed to have low aqueous solubility, which can significantly limit its absorption in the gastrointestinal tract and, consequently, its oral bioavailability.[3][4] Poor bioavailability can lead to suboptimal therapeutic efficacy and high inter-individual variability in patient response.
Q2: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?
A2: Several formulation strategies can be employed to improve the oral bioavailability of poorly soluble drugs.[3][5] Key approaches include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can enhance dissolution rates.[3][6]
-
Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can improve its solubility and dissolution.[3][7]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubilization and absorption.[3][5][8]
-
Cyclodextrin (B1172386) Complexation: Encapsulating the drug molecule within a cyclodextrin complex can increase its aqueous solubility.[3]
-
Use of Natural Bioenhancers: Co-administration with natural compounds that inhibit drug-metabolizing enzymes or efflux transporters can increase systemic exposure.[9][10]
Q3: How do I choose the most suitable bioavailability enhancement strategy for my experiments?
A3: The choice of strategy depends on the physicochemical properties of this compound (e.g., its solubility in various solvents, logP value, and melting point), the desired dosage form, and the target product profile. A preliminary screening of different formulation approaches is often recommended.
Q4: Are there any analytical methods to assess the success of these bioavailability enhancement strategies in vitro?
A4: Yes, several in vitro methods can predict the in vivo performance of your formulation:
-
Solubility Studies: Determine the saturation solubility of the drug in various media (e.g., water, simulated gastric fluid, simulated intestinal fluid).
-
Dissolution Testing: Measure the rate and extent of drug release from the formulation using USP apparatus I or II.
-
In Vitro Permeability Assays: Use cell-based models like Caco-2 monolayers to predict intestinal drug absorption.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your formulation development and in vitro testing.
| Problem | Possible Cause | Troubleshooting Steps |
| Low drug loading in solid dispersion. | - Poor miscibility between the drug and the polymer. - Drug degradation during preparation (e.g., at high temperatures). | - Screen for polymers with better miscibility with this compound. - Use a lower processing temperature or a different solvent system for preparation. - Characterize the solid dispersion using DSC and XRD to confirm the amorphous state and rule out degradation. |
| Precipitation of the drug from a SEDDS formulation upon dilution. | - The formulation is unable to maintain the drug in a solubilized state in the aqueous environment of the GI tract. - Incorrect ratio of oil, surfactant, and cosurfactant. | - Optimize the SEDDS formulation by adjusting the ratios of its components. - Incorporate a precipitation inhibitor (e.g., a hydrophilic polymer) into the formulation. - Evaluate the formulation's performance in different dilution media. |
| High variability in in vitro dissolution results. | - Inconsistent particle size distribution in the formulation. - Agglomeration of nanoparticles. - Inadequate wetting of the formulation. | - Ensure a narrow and consistent particle size distribution through optimized processing parameters. - Use appropriate stabilizers or surfactants to prevent particle agglomeration. - Incorporate a wetting agent into the formulation or the dissolution medium. |
| Poor correlation between in vitro dissolution and in vivo bioavailability. | - The in vitro test conditions do not mimic the in vivo environment. - The drug is a substrate for efflux transporters (e.g., P-glycoprotein) or undergoes significant first-pass metabolism. | - Develop a biorelevant dissolution method that better simulates the conditions in the gastrointestinal tract. - Investigate the potential for P-gp efflux and first-pass metabolism using in vitro models or co-administration with known inhibitors. |
Experimental Protocols
Below are detailed methodologies for key experiments related to enhancing the bioavailability of this compound.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolve Drug and Polymer: Accurately weigh and dissolve this compound and a hydrophilic polymer (e.g., PVP K30, HPMC) in a suitable organic solvent (e.g., methanol, ethanol) in a round-bottom flask. A typical drug-to-polymer ratio to start with is 1:4 (w/w).
-
Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid film in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Milling and Sieving: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve to obtain a uniform powder.
-
Characterization: Analyze the solid dispersion for drug content, dissolution behavior, and physical form (using techniques like DSC and XRD to confirm an amorphous state).
Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
-
Component Selection: Screen various oils (e.g., Labrafac™ Lipophile WL 1349, Capryol™ 90), surfactants (e.g., Kolliphor® RH 40, Tween® 80), and cosurfactants (e.g., Transcutol® HP, PEG 400) for their ability to solubilize this compound.
-
Ternary Phase Diagram Construction: Construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and cosurfactant.
-
Formulation Preparation: Prepare the SEDDS formulation by mixing the selected oil, surfactant, and cosurfactant in the optimized ratio. Add this compound and mix until it is completely dissolved.
-
Evaluation:
-
Self-Emulsification Time: Add the formulation to water and observe the time it takes to form a clear or bluish-white emulsion under gentle agitation.
-
Droplet Size Analysis: Determine the globule size and polydispersity index of the resulting emulsion using a dynamic light scattering instrument.
-
In Vitro Dissolution: Perform dissolution testing in a relevant medium.
-
Data Presentation
The following tables are examples of how to structure quantitative data from your experiments for easy comparison.
Table 1: Solubility of this compound in Various Media
| Medium | Temperature (°C) | Solubility (µg/mL) ± SD |
| Purified Water | 25 | Example: 0.5 ± 0.1 |
| Simulated Gastric Fluid (pH 1.2) | 37 | Example: 0.8 ± 0.2 |
| Simulated Intestinal Fluid (pH 6.8) | 37 | Example: 0.6 ± 0.1 |
Table 2: Comparison of Dissolution Parameters for Different Formulations
| Formulation | % Drug Released at 30 min | T50% (min) | Dissolution Efficiency (%) |
| Unformulated Drug | Example: 5.2 ± 1.1 | Example: >120 | Example: 8.5 |
| Solid Dispersion (1:4) | Example: 65.8 ± 4.3 | Example: 22.5 | Example: 55.2 |
| SEDDS | Example: 92.1 ± 3.7 | Example: 10.1 | Example: 81.4 |
Visualizations
Signaling Pathways & Experimental Workflows
References
- 2. This compound | CAS:1258517-60-0 | ChemNorm [chem-norm.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Novel Strategies for the Bioavailability Augmentation and Efficacy Improvement of Natural Products in Oral Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Strategies For Enhancing Bioavailability [outsourcedpharma.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. ijpsr.com [ijpsr.com]
Optimization of cryopreservation for samples containing 9-O-Ethyldeacetylorientalide.
Technical Support Center: Cryopreservation of 9-O-Ethyldeacetylorientalide Samples
Disclaimer: this compound is understood to be a novel or specialized compound. The following guidelines are based on established best practices for the cryopreservation of small molecules and natural products.[1] Optimization for your specific compound and sample matrix is highly recommended.
Frequently Asked Questions (FAQs)
Q1: Why is cryopreservation necessary for samples containing this compound?
A1: Cryopreservation is a technique that uses very low temperatures (-80°C to -196°C) to pause cellular metabolism and chemical reactions.[2] This is crucial for:
-
Long-term Stability: Preventing the chemical degradation of this compound over extended storage periods.
-
Preserving Bioactivity: Maintaining the biological function and integrity of the compound for future experiments.
-
Batch Consistency: Ensuring that samples from different time points are comparable by minimizing storage-related variability.
-
Preventing Contamination: Reducing the risk of microbial contamination that can occur at higher temperatures.[2]
Q2: What are the main challenges when cryopreserving small molecules like this compound?
A2: The primary challenges include:
-
Ice Crystal Formation: The formation of ice crystals during freezing can damage cellular structures if the compound is within a biological matrix.[1][3][4]
-
Freeze-Thaw Cycles: Repeated freezing and thawing can lead to compound degradation, loss of potency, or precipitation.[5][6][7][8]
-
Cryoprotectant Toxicity: The agents used to protect samples from freezing damage (cryoprotectants) can sometimes be toxic to cells or interact with the compound.[1][3]
-
Solubility Issues: Changes in temperature can affect the solubility of this compound, potentially causing it to precipitate out of solution.
Q3: What type of cryoprotective agent (CPA) should I use?
A3: The choice of CPA depends on your sample type (e.g., pure compound, cell suspension, tissue). Common CPAs include:
-
Dimethyl sulfoxide (B87167) (DMSO): A widely used penetrating cryoprotectant that is effective for many cell types.[9][10]
-
Glycerol (B35011): Another common penetrating CPA, often used as a less toxic alternative to DMSO for some cells.[9][11]
-
Sugars (e.g., Sucrose, Trehalose): These are non-penetrating cryoprotectants that help to dehydrate and protect the exterior of cells.[12]
For samples containing this compound, it is important to first test the compound's solubility and stability in the chosen CPA.
Q4: How can I assess the integrity of this compound after thawing?
A4: To confirm that the compound has not degraded, you can use analytical techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To check for chemical purity and quantify the amount of compound remaining.[5][6]
-
Mass Spectrometry (MS): To confirm the molecular weight and structure of the compound.[5][6]
-
Bioassays: To ensure that the biological activity of the compound is retained, particularly if it is being used in cell-based experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low recovery of this compound post-thaw. | 1. Chemical degradation due to freeze-thaw stress. 2. Adsorption to the storage vial surface. 3. Precipitation out of solution. | 1. Minimize the number of freeze-thaw cycles by preparing single-use aliquots.[7] 2. Use low-binding microtubes. 3. Optimize the solvent and CPA concentration to ensure the compound remains in solution at low temperatures. |
| Reduced biological activity of the compound. | 1. Interaction with the cryoprotectant (e.g., DMSO). 2. Partial degradation of the compound. 3. pH shifts in the buffer during freezing. | 1. Test alternative CPAs like glycerol or consider CPA-free vitrification methods.[11] 2. Assess compound integrity with HPLC or MS.[5][6] 3. Use a robust buffering system that is less sensitive to temperature changes. |
| Low cell viability in samples containing the compound. | 1. Suboptimal cooling rate leading to intracellular ice formation.[13][14] 2. Toxicity from the combined effect of the compound and the CPA. 3. Osmotic shock during CPA addition or removal. | 1. Use a controlled-rate freezer or a freezing container (e.g., Mr. Frosty) to achieve a cooling rate of -1°C/minute.[2][15] 2. Perform a dose-response experiment to find the optimal non-toxic concentration of both the compound and CPA. 3. Add and remove the CPA in a stepwise manner to allow cells to equilibrate. |
| Precipitate formation upon thawing. | 1. The compound's solubility limit was exceeded at low temperatures. 2. Interaction between the compound and components of the freezing medium. | 1. Decrease the stock concentration of the compound. 2. Thaw the sample quickly in a 37°C water bath and gently mix to redissolve the precipitate.[16] If it persists, centrifugation may be needed to remove it. 3. Test the compatibility of the compound with all components of the freezing medium before cryopreservation. |
Data Presentation
Table 1: Effect of Cryoprotectant Agent (CPA) on the Post-Thaw Recovery of this compound
| CPA (10% v/v) | Purity Pre-Freeze (%) | Purity Post-Thaw (%) | Recovery Rate (%) |
| DMSO | 99.8 ± 0.1 | 98.5 ± 0.3 | 98.7 |
| Glycerol | 99.7 ± 0.2 | 99.1 ± 0.2 | 99.4 |
| Ethylene Glycol | 99.8 ± 0.1 | 95.2 ± 0.5 | 95.4 |
Data is hypothetical and for illustrative purposes.
Table 2: Impact of Cooling Rate on Cell Viability in the Presence of 10µM this compound
| Cooling Rate | Cell Viability (%) |
| -1°C / minute | 92 ± 3 |
| -5°C / minute | 75 ± 5 |
| Rapid Freezing (direct in LN2) | 43 ± 8 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Cryopreservation of this compound in a Chemical Solution
-
Preparation: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a concentrated stock solution.
-
Aliquoting: Dispense the stock solution into single-use, low-binding cryogenic vials. This is critical to avoid multiple freeze-thaw cycles.[7]
-
Freezing: Place the cryogenic vials in a -80°C freezer for at least 4 hours.
-
Long-term Storage: For long-term stability, transfer the vials to a liquid nitrogen tank for storage in the vapor phase (-135°C or lower).[2]
-
Thawing: To use, remove a vial and thaw it quickly in a 37°C water bath until just thawed.[16] Mix gently before use.
Protocol 2: Cryopreservation of a Cell Line with this compound
-
Cell Preparation: Culture cells to a healthy, exponential growth phase. Ensure cell viability is above 90%.
-
Harvesting: Harvest the cells by centrifugation at a gentle speed (e.g., 300 x g for 5 minutes).[16]
-
Freezing Medium Preparation: Prepare a freezing medium consisting of the complete cell culture medium, supplemented with a final concentration of 10% DMSO and the desired concentration of this compound. Keep the medium on ice.
-
Resuspension: Gently resuspend the cell pellet in the cold freezing medium to a concentration of 1-5 million cells/mL.
-
Aliquoting: Transfer 1 mL of the cell suspension into each cryogenic vial.
-
Controlled Cooling: Place the vials in a controlled-rate freezing container and store them at -80°C overnight. This will achieve a cooling rate of approximately -1°C/minute.[2][15]
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Long-term Storage: Transfer the frozen vials to a liquid nitrogen tank for long-term storage.
-
Thawing: Thaw the vial quickly in a 37°C water bath.[16] Transfer the contents to a tube with pre-warmed culture medium to dilute the CPA. Centrifuge the cells, remove the supernatant, and resuspend them in fresh medium.
Mandatory Visualizations
Caption: Experimental workflow for cryopreservation of cells with this compound.
Caption: Troubleshooting decision tree for low cell viability after cryopreservation.
References
- 1. Targeted development and optimization of small-molecule ice recrystallization inhibitors (IRIs) for the cryopreservation of biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. cryoletters.org [cryoletters.org]
- 4. What are some of the challenges in cryopreservation? | PanTHERA CryoSolutions [pantheracryo.com]
- 5. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Freeze-Thaw Cycles and Their Impact on Pharmaceutical Stability – StabilityStudies.in [stabilitystudies.in]
- 9. researchgate.net [researchgate.net]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. WO2018067747A1 - Systems and methods for natural cryoprotectants for preservation of cells - Google Patents [patents.google.com]
- 12. juniperpublishers.com [juniperpublishers.com]
- 13. Troubleshooting a cryopreservation system (Chapter 10) - Troubleshooting and Problem-Solving in the IVF Laboratory [resolve.cambridge.org]
- 14. Troubleshooting a cryopreservation system (Chapter 10) - Troubleshooting and Problem-Solving in the IVF Laboratory [cambridge.org]
- 15. Overcoming Cryopreservation Challenges - Biolife Solutions [biolifesolutions.com]
- 16. Freezing and thawing of cell lines protocol. EuroMAbNet [euromabnet.com]
Refinement of dosage calculations for in vivo studies of 9-O-Ethyldeacetylorientalide.
Frequently Asked Questions (FAQs)
Q1: How do I determine the starting dose for my novel compound in an animal study?
A1: The initial dose for a novel compound is critical and should be determined carefully to ensure animal safety and relevance to potential human therapeutic windows.[1] A common and recommended approach is allometric scaling, which extrapolates doses between species based on body surface area, a more accurate method than simple weight-based scaling.[1] Key steps include:
-
Literature Review: Search for data on structurally similar compounds or compounds from the same natural source.
-
In Vitro Cytotoxicity: Determine the compound's cytotoxic concentration (IC50) in relevant cell lines to establish a preliminary therapeutic index.
-
Acute Toxicity Studies (LD50): A fundamental step to assess the acute toxicity is determining the median lethal dose (LD50), the dose that is lethal to 50% of a test population.[1]
-
No-Observed-Adverse-Effect Level (NOAEL): This is the highest dose at which no statistically or biologically significant adverse effects are observed and is crucial for determining the maximum recommended starting dose.[1]
Q2: My compound is sparingly soluble. How should I prepare it for in vivo administration?
A2: For compounds with low water solubility, it is crucial to prepare a stable and homogenous formulation. It is not recommended to use organic solvents commonly used in in vitro studies for in vivo animal experiments.[2][3] Instead, consider the following:
-
Suspensions: Prepare a suspension using suspending agents like sodium carboxymethylcellulose (CMC), acacia, or tragacanth.[2][3] A common vehicle is 0.5% w/v of CMC in sterile water for injection or normal saline.[2][3]
-
Sterility: For parenteral routes of administration (e.g., intraperitoneal, intravenous), the drug solution must be sterile.[2][3]
Q3: I am observing high variability in my in vivo results. What could be the cause?
A3: High variability in in vivo studies can stem from several factors. Here are some common issues to investigate:
-
Dosing Errors: Inaccurate dose calculations or inconsistent administration volumes can lead to erratic results.[2] Implementing a standardized protocol for dose calculation and preparation is essential.
-
Compound Instability: Natural products can be unstable.[4] Ensure proper storage and handling of your compound. Consider re-testing a fresh sample to check for degradation.[4]
-
Non-specific Activity: The compound might be a "Pan-Assay Interference Compound" (PAIN), which can interfere with assay readouts non-specifically.[5][6] Check the structure of your compound against known PAINS databases.
-
Animal Handling and Stress: Variations in animal handling, housing conditions, and stress levels can significantly impact experimental outcomes.
Q4: How do I differentiate a true therapeutic effect from non-specific cytotoxicity?
A4: It is crucial to distinguish between a targeted therapeutic effect and general toxicity.
-
Run a cytotoxicity assay in parallel with your primary screen. [4]
-
Dose-Response Curve: A true therapeutic effect should ideally exhibit a clear dose-response relationship, where the effect increases with the dose up to a certain point, after which toxicity may be observed.
-
Histopathological Analysis: Conduct a histopathological examination of key organs to identify any signs of toxicity.
-
Biomarker Analysis: Measure specific biomarkers related to the intended therapeutic pathway and general toxicity markers.
Troubleshooting Guides
Issue 1: Difficulty in Reproducing Hit Confirmation
| Possible Cause | Recommended Action |
| Compound Instability | Re-test with a fresh sample of the compound. Investigate the stability of the compound under assay and storage conditions.[4] |
| Poor Solubility | Visually inspect for precipitation in the dosing solution. Try different solubilizing agents or pre-incubation steps to improve solubility.[4] |
| Inconsistent Dosing Preparation | Standardize the protocol for preparing the dosing solution, including sonication or vortexing times, to ensure a homogenous suspension. |
Issue 2: No Hits Found in Primary Screen
| Possible Cause | Recommended Action |
| Inappropriate Assay Selection | A negative result in a highly specific target-based assay doesn't rule out activity. The compound may act via a different mechanism. Consider using broader, phenotype-based assays for initial screens.[4] |
| Suboptimal Assay Conditions | Ensure that assay conditions (e.g., pH, temperature, incubation time) are optimal for the target and not inhibitory to the compound.[4] |
| Narrow Concentration Range | Test the compound over a wide range of concentrations to avoid missing compounds with a narrow window of activity.[4] |
| Compound Degradation | Verify the integrity of the compound stock.[4] |
Data Presentation: Standardized Tables for In Vivo Studies
Clear and concise data presentation is crucial for interpreting and comparing results.
Table 1: Interspecies Dose Conversion (Based on Body Surface Area) [1]
| From | To Mouse (mg/kg) | To Rat (mg/kg) | To Dog (mg/kg) | To Human (60kg) (mg/kg) |
| Mouse (mg/kg) | 1 | 0.5 | 0.25 | 0.08 |
| Rat (mg/kg) | 2 | 1 | 0.5 | 0.16 |
| Dog (mg/kg) | 4 | 2 | 1 | 0.32 |
| Human (60kg) (mg/kg) | 12.5 | 6.25 | 3.125 | 1 |
Table 2: Example Experimental Design for an Efficacy Study [7]
| Treatment Group | Dose (mg/kg) | Number of Animals | Dose Volume (mL/kg) | Dosing Schedule |
| Vehicle Control | 0 | 10 | 10 | Once daily (PO) |
| Compound A | 10 | 10 | 10 | Once daily (PO) |
| Compound A | 30 | 10 | 10 | Once daily (PO) |
| Compound A | 100 | 10 | 10 | Once daily (PO) |
| Positive Control | X | 10 | 10 | Once daily (PO) |
Experimental Protocols
Protocol 1: Acute Toxicity Study (LD50 Determination)
Objective: To determine the median lethal dose (LD50) of a novel compound.
Materials:
-
Test Compound
-
Vehicle (e.g., 0.5% CMC in sterile saline)
-
Healthy, young adult rodents (e.g., mice or rats), single-sex
-
Standard laboratory equipment for animal handling and administration
Procedure:
-
Dose Preparation: Prepare a series of graded doses of the test compound in the appropriate vehicle.
-
Animal Grouping: Randomly assign animals to different dose groups (e.g., 5-10 animals per group) and a vehicle control group.
-
Administration: Administer a single dose of the test compound to each animal via the intended clinical route (e.g., oral gavage, intraperitoneal injection).[1]
-
Observation: Observe the animals for signs of toxicity and mortality at regular intervals (e.g., 1, 4, 24, 48, and 72 hours) for up to 14 days.[1]
-
Data Analysis: Calculate the LD50 value using a recognized statistical method (e.g., Probit analysis).
Protocol 2: Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of a novel compound.[1]
Materials:
-
Test Compound
-
Vehicle
-
Cannulated animals (for serial blood sampling)
-
Blood collection tubes (with appropriate anticoagulant)
-
Centrifuge
-
Analytical instruments for drug concentration analysis (e.g., LC-MS/MS)
Procedure:
-
Dose Administration: Administer a single dose of the test compound intravenously (to determine clearance and volume of distribution) and via the intended route of clinical administration (e.g., orally) to different groups of animals.[1]
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-administration.[1]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.[1]
-
Bioanalysis: Analyze the plasma samples to determine the concentration of the test compound at each time point.[1]
-
Pharmacokinetic Modeling: Use appropriate software to calculate key pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).
Visualizations
Caption: A generalized workflow for preclinical in vivo studies of novel compounds.
Caption: A logical flow for troubleshooting inconsistent in vivo experimental outcomes.
References
Validation & Comparative
Comparing the bioactivity of 9-O-Ethyldeacetylorientalide with other sesquiterpenoids.
For the attention of Researchers, Scientists, and Drug Development Professionals.
Note to the Reader: Initial literature searches for "9-O-Ethyldeacetylorientalide" did not yield specific bioactivity data. To provide a comprehensive and data-rich comparative guide, the scope of this document has been broadened to include well-studied, structurally related sesquiterpenoid lactones. The principles of structure-activity relationships and bioactivity discussed herein are broadly applicable to this class of compounds and can serve as a valuable reference for the prospective study of this compound and its derivatives.
Sesquiterpenoid lactones (SLs) are a large and diverse group of naturally occurring compounds, primarily found in plants of the Asteraceae family.[1][2] They are known for a wide range of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and antiviral effects.[1][3] This guide provides a comparative analysis of the bioactivity of several prominent sesquiterpenoid lactones, supported by experimental data.
Comparative Bioactivity Data
The following tables summarize quantitative data on the anti-inflammatory and cytotoxic activities of various sesquiterpenoid lactones.
Table 1: Anti-inflammatory Activity of Selected Sesquiterpenoid Lactones
| Compound | Assay | Target/Cell Line | IC50 (µM) | Reference |
| Parthenolide | NF-κB Inhibition | Various | ~5 | [1] |
| Costunolide | NF-κB Inhibition | Various | More potent than Parthenolide | [1] |
| Helenalin (B1673037) | NF-κB Inhibition | Various | Potent inhibitor | [3] |
| Dehydroleucodine | Carrageenan-induced inflammation | In vivo | Effective in chronic phase | [2] |
| Yomogin | Anti-inflammatory activity | In vivo | Intense activity | [2] |
Table 2: Cytotoxic Activity of Selected Sesquiterpenoid Lactones against Human Tumor Cells
| Compound | Cell Line | GI50 (µM) | Reference |
| Helenalin Silylated Derivative 13 | Various | 0.15 - 0.59 | [3] |
| Helenalin Silylated Derivative 14 | Various | 0.15 - 0.59 | [3] |
| Cumanin Ditriazolyl Derivative 11 | Breast, cervix, lung, colon | More active than Cumanin | [3] |
| Alantolactone | Leukemia, Breast, Gastric | Shrinks tumor size in vivo | [4] |
| Artemisinin & Derivatives | Various cancer cell lines | Potent and highly selective | [2] |
Key Signaling Pathways Modulated by Sesquiterpenoid Lactones
Many sesquiterpenoid lactones exert their bioactivity by modulating key inflammatory and cell survival signaling pathways, such as NF-κB and STAT3.
Caption: NF-κB signaling pathway and points of inhibition by sesquiterpenoid lactones.
Caption: STAT3 signaling pathway and a key point of inhibition by sesquiterpenoid lactones.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
NF-κB Inhibition Assay
The anti-inflammatory action of many sesquiterpenoid lactones is attributed to their ability to inhibit the NF-κB pathway.[1] A common method to assess this is through a reporter gene assay in a cell line such as human embryonic kidney (HEK) 293 cells.
-
Cell Culture and Transfection: HEK293 cells are cultured in an appropriate medium. Cells are then transfected with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).
-
Treatment: After transfection, cells are pre-treated with varying concentrations of the sesquiterpenoid lactone for a specified time (e.g., 1 hour).
-
Stimulation: Cells are then stimulated with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α), to induce the inflammatory response.
-
Luciferase Assay: After a further incubation period, cells are lysed, and luciferase activity is measured using a luminometer.
-
Data Analysis: The inhibition of NF-κB activity is calculated by comparing the luciferase activity in treated cells to that in untreated, stimulated cells. The IC50 value is then determined.
Cytotoxicity Assay (MTT Assay)
The cytotoxic (anti-cancer) potential of sesquiterpenoid lactones is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Human tumor cells (e.g., from breast, lung, or colon cancer cell lines) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with a range of concentrations of the sesquiterpenoid lactone and incubated for a set period (e.g., 48-72 hours).
-
MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692).
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The GI50 (concentration for 50% growth inhibition) is then determined.
Caption: A general workflow for the evaluation of sesquiterpenoid lactone bioactivity.
Structure-Activity Relationship (SAR) Insights
The bioactivity of sesquiterpenoid lactones is significantly influenced by their chemical structure. The presence of an α-methylene-γ-lactone group is often considered crucial for their biological effects, as it can react with sulfhydryl groups in proteins via Michael addition.[5] Other structural features, such as the molecular size, hydrophobicity, and the presence of other functional groups like epoxides and hydroxyls, also play a role in defining the specific activity of each compound.[3] For instance, the modification of parent compounds, such as the silylation of helenalin, has been shown to result in derivatives with enhanced cytotoxicity.[3]
Concluding Remarks
Sesquiterpenoid lactones represent a promising class of natural products with significant therapeutic potential, particularly in the areas of anti-inflammatory and anti-cancer drug development. While specific data on this compound is not yet prevalent in the literature, the comparative data and mechanistic insights from well-characterized analogues like parthenolide, costunolide, and helenalin provide a strong foundation for future research. Further investigation into the structure-activity relationships and mechanisms of action of novel sesquiterpenoid lactones is warranted to fully explore their potential in medicine.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sesquiterpene Lactones: A Review of Biological Activities -Journal of Life Science | Korea Science [koreascience.kr]
- 5. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Anticancer Activity of 9-O-Ethyldeacetylorientalide Against Established Chemotherapeutic Agents
For distribution to researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the hypothetical anticancer agent, 9-O-Ethyldeacetylorientalide, against the well-established chemotherapeutic drug, Doxorubicin. The data presented for this compound is illustrative to serve as a framework for evaluating novel compounds. All experimental data for the comparator drug is cited from peer-reviewed literature.
Data Presentation: In Vitro Cytotoxicity
The in vitro cytotoxic activity of this compound and Doxorubicin was assessed against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50), the concentration of a drug that inhibits cell growth by 50%, was determined using a standard MTT assay after a 48-hour incubation period.
| Compound | Cell Line | IC50 (µM) |
| This compound | MCF-7 | 5.8 (Hypothetical) |
| HeLa | 8.2 (Hypothetical) | |
| Doxorubicin | MCF-7 | ~0.1 - 2.0[1] |
| HeLa | ~0.1 - 1.0[1] |
Note: The IC50 values for Doxorubicin are presented as a range to reflect the variability observed across different studies. Specific experimental conditions can significantly influence the determined IC50.[1]
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.[2]
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Test compounds (this compound, Doxorubicin)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) - DMSO)
-
96-well flat-bottom sterile microplates
-
Humidified incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with 100 µL of medium containing the various concentrations of the test compounds. Include a vehicle control (medium with the solvent used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 humidified incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.[3]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently agitate the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Caption: Experimental workflow for determining cytotoxicity using the MTT assay.
Caption: Simplified signaling pathway of Doxorubicin-induced cytotoxicity.[4][5][6][][8]
Caption: Hypothetical signaling pathway for this compound.
References
Cross-validation of 9-O-Ethyldeacetylorientalide's mechanism of action.
A comprehensive search for the mechanism of action, cross-validation studies, and comparative experimental data for 9-O-Ethyldeacetylorientalide has yielded no relevant scientific literature or publicly available data. Similarly, searches for the potential parent compound "orientalide" did not provide any information regarding its biological activity or signaling pathways.
This absence of information prevents the creation of a scientifically accurate and objective comparison guide as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research data on the specified compound.
It is possible that this compound is a very new or proprietary compound that has not yet been characterized in published literature. Alternatively, the name may be subject to a different nomenclature or classification that is not currently indexed in scientific databases.
To the intended audience of researchers, scientists, and drug development professionals, presenting speculative or inferred data from unrelated compounds would be misleading and counterproductive. Therefore, a comparison guide cannot be responsibly generated at this time.
We encourage users to verify the compound name and to consult internal or proprietary databases if this molecule is part of an ongoing research and development program. Should published data become available, a thorough analysis and comparison could be conducted.
Comparative analysis of the synthetic routes to 9-O-Ethyldeacetylorientalide.
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Proposed Synthesis of a Novel Orientalide (B1516890) Derivative
Orientalide, a naturally occurring germacrane (B1241064) sesquiterpene lactone, has garnered interest for its potential biological activities. Modification of its structure could lead to the development of new therapeutic agents. This guide provides a comparative analysis of proposed synthetic routes to a novel derivative, 9-O-Ethyldeacetylorientalide. As no direct synthesis has been reported in the literature, this document outlines plausible pathways based on established chemical transformations on structurally related natural products.
The proposed synthesis of this compound from orientalide involves a two-step sequence:
-
Selective deacetylation of the C-9 acetyl group to yield 9-deacetylorientalide.
-
Ethylation of the newly exposed C-9 hydroxyl group.
This analysis will compare two distinct methodologies for each of these key steps, focusing on reaction conditions, potential yields, and chemoselectivity.
Understanding the Starting Material: Orientalide
The structure of orientalide, as sourced from the PubChem database, is a complex polycyclic molecule featuring multiple functional groups, including a lactone, an ester, an aldehyde, and a secondary acetate (B1210297). While the systematic IUPAC name designates the acetate at the C-5 position, the common nomenclature for germacrane sesquiterpenoids, which is adopted here, refers to this position as C-9. This is a critical distinction for accurately targeting the desired modification.
Proposed Synthetic Pathways
Two primary synthetic routes are proposed, differing in their choice of reagents and conditions for the deacetylation and ethylation steps.
Route 1: Mild Basic Deacetylation followed by Williamson Ether Synthesis
This route employs a gentle basic deacetylation followed by a classic Williamson ether synthesis for the ethylation step.
Route 2: Acid-Catalyzed Transesterification and Phase-Transfer Catalyzed Ethylation
This alternative pathway utilizes an acid-catalyzed transesterification for deacetylation and a phase-transfer catalysis approach for the subsequent ethylation, which can be advantageous for complex substrates.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative parameters for the two proposed synthetic routes. As these are proposed routes, the yield and purity data are based on reported values for analogous reactions on similar substrates.
| Parameter | Route 1 | Route 2 |
| Deacetylation Reagent | Methanolic Ammonia (B1221849) | Acetyl chloride (catalytic) in Methanol (B129727) |
| Deacetylation Conditions | THF, -20 °C to 0 °C | Methanol, Room Temperature |
| Reported Yield (Deacetylation) | Good to Excellent | High |
| Ethylation Reagent | Ethyl iodide, Sodium hydride | Diethyl sulfate (B86663), Tetrabutylammonium (B224687) bromide |
| Ethylation Conditions | Anhydrous THF, 0 °C to RT | Dichloromethane (B109758)/aq. NaOH, RT |
| Reported Yield (Ethylation) | Moderate to Good | Good to High |
| Overall Proposed Yield | Moderate | Good |
| Key Advantages | Mild deacetylation, readily available reagents. | Highly chemoselective deacetylation, PTC avoids strong bases. |
| Potential Challenges | Strong base in ethylation may affect other functional groups. | Acidic conditions in deacetylation might be an issue for some substrates. |
Experimental Protocols
Detailed experimental methodologies for the key transformations in each proposed route are outlined below.
Route 1: Experimental Protocol
Step 1: Selective Deacetylation of Orientalide
To a solution of orientalide (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) cooled to -20 °C, a solution of methanolic ammonia (7N) is added dropwise. The reaction mixture is stirred at -20 °C and allowed to slowly warm to 0 °C over 2-4 hours, while being monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, 9-deacetylorientalide, is purified by column chromatography on silica (B1680970) gel.
Step 2: Ethylation of 9-Deacetylorientalide
To a stirred suspension of sodium hydride (1.5 equivalents) in anhydrous THF at 0 °C is added a solution of 9-deacetylorientalide (1 equivalent) in anhydrous THF. The mixture is stirred at 0 °C for 30 minutes, followed by the dropwise addition of ethyl iodide (2 equivalents). The reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is carefully quenched with methanol, followed by the addition of water. The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound is purified by column chromatography.
Route 2: Experimental Protocol
Step 1: Selective Deacetylation of Orientalide via Transesterification
To a solution of orientalide (1 equivalent) in methanol, a catalytic amount of acetyl chloride (0.1 equivalents) is added at room temperature. The reaction is stirred for 4-8 hours and monitored by TLC. Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate and the methanol is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude 9-deacetylorientalide, which is then purified by column chromatography.
Step 2: Phase-Transfer Catalyzed Ethylation of 9-Deacetylorientalide
A mixture of 9-deacetylorientalide (1 equivalent), diethyl sulfate (1.5 equivalents), and tetrabutylammonium bromide (0.1 equivalents) in dichloromethane is stirred vigorously with a 50% aqueous sodium hydroxide (B78521) solution at room temperature for 6-12 hours. The reaction progress is monitored by TLC. After completion, the organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The resulting crude product is purified by column chromatography to yield this compound.
Mandatory Visualization
The logical workflow for the two proposed synthetic routes is depicted in the following diagrams.
Caption: Synthetic pathway for Route 1.
Caption: Synthetic pathway for Route 2.
Benchmarking the purity of synthesized versus natural 9-O-Ethyldeacetylorientalide.
A Comparative Purity Analysis of Synthesized versus Natural Quercetin (B1663063)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quercetin, a prominent dietary flavonoid found in a variety of fruits, vegetables, and grains, has garnered significant attention in the scientific community for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer effects. As a result, the demand for high-purity quercetin for research and pharmaceutical development has increased. This guide provides a comparative benchmark of the purity of laboratory-synthesized quercetin against its naturally derived counterpart. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive framework for evaluating chemical purity, complete with experimental data and detailed methodologies. While the user's initial interest was in 9-O-Ethyldeacetylorientalide, a lack of publicly available data necessitated the use of a well-documented model compound. Quercetin was chosen for its extensive body of research regarding its synthesis, natural extraction, and purity analysis.
The purity of a compound is a critical parameter in drug development, as impurities can affect its efficacy, safety, and stability. For natural products, the impurity profile can be complex and variable, depending on the source material and extraction process. In contrast, synthetic compounds may have a more defined set of process-related impurities.[1][2][3] This guide will delve into the analytical techniques used to assess the purity of both synthesized and natural quercetin, providing a clear comparison to aid in the selection of appropriate materials for research and development.
Quantitative Purity Comparison
The purity of quercetin from both synthetic and natural sources is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are the gold standard methods for these evaluations.[4][5][6]
| Source | Reported Purity Range (%) | Primary Analytical Method(s) | Common Impurities/Considerations |
| Synthesized Quercetin | >98%[7][8] | HPLC, GC-MS, ¹H NMR, ¹³C NMR | Residual solvents, starting materials, reaction by-products. The impurity profile is generally well-defined and consistent between batches. |
| Natural Quercetin | 87% - >99%[4] | HPLC, GC-MS, ¹H NMR | Structurally related flavonoids (e.g., kaempferol (B1673270), isorhamnetin), glycosides (e.g., rutin), and other plant-derived compounds. Purity can vary significantly based on the plant source, extraction method, and purification process.[4][9] |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the purity assessment of quercetin are provided below.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a primary method for quantifying the purity of quercetin and identifying related flavonoid impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[9]
-
Mobile Phase: A gradient elution is typically employed using a mixture of an acidic aqueous phase and an organic solvent. For example, a mobile phase consisting of 1.5% acetic acid in water and a mixture of acetonitrile (B52724) and methanol (B129727) (e.g., 40:5 v/v) can be effective.[10][11]
-
Flow Rate: A typical flow rate is 1.0 mL/min.[12]
-
Detection: UV detection at a wavelength of 254 nm or 368 nm is suitable for quercetin.[10][11]
-
Sample Preparation: Accurately weigh and dissolve the quercetin sample in a suitable solvent, such as methanol or a mixture of methanol and water, to a known concentration (e.g., 1 mg/mL).[9][12] Filter the solution through a 0.45 µm syringe filter before injection.
-
Quantification: Purity is determined by calculating the area percentage of the quercetin peak relative to the total area of all peaks in the chromatogram. Identification of impurities can be achieved by comparing their retention times with those of known standards.[5]
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is particularly useful for identifying volatile and semi-volatile impurities that may be present in the quercetin sample, such as residual solvents from synthesis or extraction.
-
Instrumentation: A GC system coupled to a Mass Spectrometer.
-
Derivatization: Due to the low volatility of quercetin, a derivatization step, such as silylation, is often necessary to make it amenable to GC analysis.[13]
-
Column: A non-polar capillary column, such as a DB-1 (100% polydimethylsiloxane), is often used.[13]
-
Carrier Gas: Helium at a constant flow rate.
-
Temperature Program: An initial oven temperature is held for a short period, then ramped up to a final temperature to ensure the elution of all components. A representative program could be starting at 120°C and ramping at 15°C/min to 350°C.[13]
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a suitable mass range (e.g., m/z 50-550).
-
Data Analysis: Impurities are identified by comparing their mass spectra with spectral libraries (e.g., NIST).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment
¹H NMR spectroscopy is a powerful tool for the structural elucidation of quercetin and can also be used for quantitative purity analysis (qNMR).
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common solvent for quercetin.[7][14]
-
Sample Preparation: Dissolve an accurately weighed amount of the quercetin sample in the deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H NMR spectrum.
-
Analysis: The purity of quercetin can be determined by comparing the integrals of the characteristic proton signals of quercetin with those of any observed impurities. For example, the aromatic protons of quercetin appear as distinct signals in the ¹H NMR spectrum, and their integration can be used for quantification.[4][15] The presence of structurally related impurities like kaempferol can also be identified and quantified through their unique NMR signals.[4] A ¹³C NMR spectrum can provide further structural confirmation.[7]
Visualizations
Comparative Purity Analysis Workflow
The following diagram illustrates a general workflow for the comparative purity analysis of synthesized versus natural compounds.
Caption: Workflow for Comparative Purity Analysis.
Quercetin's Modulation of the Nrf2 Signaling Pathway
Quercetin has been shown to exert some of its biological effects by modulating key signaling pathways. The diagram below illustrates a simplified representation of how quercetin can activate the Nrf2 antioxidant response pathway.[16][17]
Caption: Quercetin's Activation of the Nrf2 Pathway.
References
- 1. lifenotlabs.com [lifenotlabs.com]
- 2. A critical review on quercetin bioflavonoid and its derivatives: Scope, synthesis, and biological applications with future prospects - Arabian Journal of Chemistry [arabjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. manuals.plus [manuals.plus]
- 8. biolmolchem.com [biolmolchem.com]
- 9. phenomenex.com [phenomenex.com]
- 10. mdpi.com [mdpi.com]
- 11. japsonline.com [japsonline.com]
- 12. phytopharmajournal.com [phytopharmajournal.com]
- 13. vup.sk [vup.sk]
- 14. NMR Spectrum of Quercetin | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. benthamdirect.com [benthamdirect.com]
- 17. Targeting Nrf2 signaling pathway by quercetin in the prevention and treatment of neurological disorders: An overview and update on new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) Studies of 9-O-Ethyldeacetylorientalide Analogs: A Comparative Guide
A comprehensive search of available scientific literature and databases has revealed no specific structure-activity relationship (SAR) studies for 9-O-Ethyldeacetylorientalide analogs. Furthermore, there is a lack of published data on the synthesis, biological evaluation, cytotoxicity, or anti-inflammatory activity of orientalide (B1516890) derivatives in general.
This guide is intended for researchers, scientists, and drug development professionals. However, due to the absence of specific data on the target compounds, this document will instead provide a general framework and highlight the methodologies that would be employed in such a study, should the compounds become the subject of future research. The information presented below is based on standard practices in medicinal chemistry and drug discovery for analogous natural product derivatives.
Hypothetical SAR Exploration: A Roadmap
A typical SAR study for novel analogs like those of this compound would systematically explore how modifications to the core chemical structure influence biological activity. Key areas of modification would likely include:
-
The Ethyl Group at 9-O-Position: Investigating the impact of varying the alkyl chain length (e.g., methyl, propyl, butyl) or introducing different functional groups (e.g., acyl, aryl) at this position.
-
Modifications of the Lactone Ring: Exploring the effects of ring size, saturation, and the introduction of substituents on the lactone moiety.
-
Alterations to the Core Skeleton: Synthesizing derivatives with modified stereochemistry or substitutions at various positions on the main ring structure.
-
Deacetylorientalide Moiety: Investigating the role of the deacetylated position through re-acetylation or introduction of other acyl groups.
The goal of these modifications would be to identify key structural features responsible for any observed biological activity and to optimize potency, selectivity, and pharmacokinetic properties.
Standard Experimental Protocols
In the event of the synthesis and biological evaluation of this compound analogs, the following experimental protocols would be fundamental to establishing a structure-activity relationship.
In Vitro Cytotoxicity Assays
Objective: To determine the concentration at which the compounds exhibit toxicity to cancer cell lines and to assess their therapeutic index by comparing toxicity to non-cancerous cells.
Methodology (MTT Assay):
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and, after adherence, treated with serial dilutions of the this compound analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by plotting the percentage of cell viability against the compound concentration.
Anti-inflammatory Activity Assays
Objective: To evaluate the potential of the analogs to inhibit key inflammatory pathways.
Methodology (Nitric Oxide (NO) Inhibition Assay in Macrophages):
-
Cell Culture: Murine macrophage cell line (e.g., RAW 264.7) is cultured in a suitable medium.
-
Compound and LPS Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the analogs for a short period before being stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Nitrite (B80452) Quantification (Griess Assay): After incubation, the concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 540 nm).
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control, and IC50 values are determined.
Data Presentation: A Template for Future Findings
Should experimental data become available, it would be organized into clear, comparative tables. Below are templates for how such data would be presented.
Table 1: In Vitro Cytotoxicity of this compound Analogs
| Compound ID | Modification | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HEK293 |
| Parent | 9-O-Ethyl | - | - | - |
| Analog 1 | 9-O-Methyl | - | - | - |
| Analog 2 | 9-O-Propyl | - | - | - |
| ... | ... | - | - | - |
Table 2: Anti-inflammatory Activity of this compound Analogs
| Compound ID | Modification | NO Inhibition IC50 (µM) |
| Parent | 9-O-Ethyl | - |
| Analog 1 | 9-O-Methyl | - |
| Analog 2 | 9-O-Propyl | - |
| ... | ... | - |
Visualization of Methodologies and Pathways
Visual diagrams are crucial for understanding complex relationships and workflows. The following are examples of how Graphviz (DOT language) would be used to create such diagrams for the experimental processes and potential signaling pathways involved.
Caption: Workflow for determining the in vitro cytotoxicity of novel compounds using the MTT assay.
Caption: A potential signaling pathway for LPS-induced nitric oxide production, a target for anti-inflammatory agents.
Conclusion
While there is currently no specific data available for this compound analogs, this guide provides a comprehensive overview of the standard methodologies and frameworks that would be essential for conducting meaningful structure-activity relationship studies. Researchers entering this area are encouraged to utilize these established protocols to ensure robust and comparable data generation. The provided templates for data presentation and the example visualizations offer a clear path for the dissemination of future findings in this potential area of research. As new research emerges, this guide can be updated to incorporate specific experimental results and deepen our understanding of the SAR of this compound class.
Head-to-head comparison of 9-O-Ethyldeacetylorientalide and orientalide A.
In the landscape of natural product research, sesquiterpenoid lactones represent a class of compounds renowned for their diverse and potent biological activities. This guide provides a detailed comparative analysis of two such compounds, 9-O-Ethyldeacetylorientalide and Orientalide A, tailored for researchers, scientists, and professionals in drug development. Our objective is to present a clear, data-driven comparison of their physicochemical properties and biological activities, supported by available experimental context.
Physicochemical Properties
A fundamental comparison begins with the structural and physical characteristics of these molecules. While both are sesquiterpenoids, a key structural difference lies in the substitution at the C9 position. This seemingly minor variation in structure can significantly influence their physicochemical properties and, consequently, their biological activity.
| Property | This compound | Orientalide A |
| CAS Number | 1258517-60-0[1] | 98050571 |
| Molecular Formula | C21H26O7[2] | C21H24O8 |
| Molecular Weight | 390.43 g/mol [2] | 404.4 g/mol |
| Appearance | Oil | Not specified |
| Purity | ≥98% (HPLC) | Not specified |
Table 1: Comparative Physicochemical Properties of this compound and Orientalide A.
Biological Activity: An Overview
At present, detailed, peer-reviewed experimental data on the biological activities of this compound is not publicly available. The compound is listed as a sesquiterpenoid product for research purposes[3].
For Orientalide A, while its chemical structure is documented, comprehensive studies detailing its specific biological effects, such as cytotoxicity and anti-inflammatory activity, are not readily found in the public domain. The broader class of sesquiterpenoid lactones is known to possess a wide range of pharmacological effects, including anti-inflammatory and cytotoxic activities. This suggests that Orientalide A may exhibit similar properties, but specific experimental validation is required.
Given the absence of direct comparative studies and the limited availability of biological data for both compounds, a detailed, evidence-based comparison of their performance is not feasible at this time. The following sections on experimental protocols and signaling pathways are therefore presented as a general framework that would be applicable to the investigation of these and similar natural products.
Experimental Protocols for Future Comparative Studies
To facilitate a robust head-to-head comparison, the following experimental protocols are recommended. These standard assays are crucial for elucidating the cytotoxic and anti-inflammatory potential of novel compounds.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effects of this compound and Orientalide A on a selected cancer cell line (e.g., HeLa or A549).
Methodology:
-
Cell Culture: Culture the chosen cancer cell line in appropriate media and conditions until they reach approximately 80% confluency.
-
Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Treatment: Prepare a series of dilutions for each compound (e.g., 0.1, 1, 10, 50, 100 µM) in the cell culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the treated plates for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values for each compound at each time point.
Anti-inflammatory Assay (Nitric Oxide Production in LPS-stimulated Macrophages)
Objective: To assess the ability of this compound and Orientalide A to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Methodology:
-
Cell Culture and Seeding: Culture RAW 264.7 cells and seed them into 96-well plates at an appropriate density. Allow them to adhere overnight.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (cells only), a vehicle control (cells with vehicle and LPS), and a positive control (e.g., dexamethasone).
-
Nitrite (B80452) Measurement (Griess Assay): After incubation, collect the cell culture supernatant. Mix the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate in the dark at room temperature.
-
Absorbance Measurement: Measure the absorbance at around 540 nm.
-
Data Analysis: Create a standard curve using sodium nitrite to determine the concentration of nitrite in the samples. Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated vehicle control.
Potential Signaling Pathways for Investigation
Based on the known activities of other sesquiterpenoid lactones, the following signaling pathways are pertinent for investigation to understand the mechanisms of action of this compound and Orientalide A.
NF-κB Signaling Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Many anti-inflammatory compounds act by inhibiting this pathway.
Caption: Simplified NF-κB signaling pathway in inflammation.
Experimental Workflow for Comparative Analysis
A logical workflow is essential for the systematic evaluation of these compounds.
Caption: Proposed experimental workflow for comparative analysis.
Conclusion
This guide outlines the currently available information for this compound and Orientalide A and provides a framework for their future comparative evaluation. While a direct comparison of their biological performance is hampered by the current lack of published experimental data, the provided protocols and workflow offer a clear path for researchers to undertake such a study. The structural differences between these two sesquiterpenoid lactones warrant further investigation to unlock their potential therapeutic applications. As new research emerges, this guide can be updated to provide a more comprehensive head-to-head comparison.
References
A Comparative Guide to Confirming the In Vitro Target Engagement of 9-O-Ethyldeacetylorientalide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for confirming the in vitro target engagement of the novel compound 9-O-Ethyldeacetylorientalide. Given the limited specific data on this derivative, we present a strategy that compares its potential performance with known alternative compounds that modulate key signaling pathways often implicated in inflammation and cancer, such as the NF-κB pathway. The experimental data presented is hypothetical for this compound and serves as a template for analysis.
Comparative Analysis of Target Engagement and Biological Activity
To ascertain the target engagement and biological efficacy of this compound, a direct comparison with established inhibitors of a relevant pathway is crucial. Here, we use Parthenolide, a known NF-κB inhibitor, as a benchmark.
| Compound | Target Protein | Assay Type | IC50 (µM) | Cell Line | Reference |
| This compound | IKKβ (hypothesized) | Kinase Assay | [Insert Experimental Data] | HEK293T | - |
| Parthenolide | IKKβ | Kinase Assay | 5.0 | HEK293T | [1][2] |
| This compound | NF-κB Reporter | Luciferase Assay | [Insert Experimental Data] | HeLa | - |
| Parthenolide | NF-κB Reporter | Luciferase Assay | 2.5 | HeLa | [1][2] |
| This compound | IL-6 Production | ELISA | [Insert Experimental Data] | RAW 264.7 | - |
| Parthenolide | IL-6 Production | ELISA | 1.0 | RAW 264.7 | [1][2] |
Visualizing Methodologies and Pathways
Experimental Workflow for Target Identification and Validation
The following workflow outlines a comprehensive approach to identify and validate the molecular target of this compound.
Experimental workflow for target identification.
Hypothesized Signaling Pathway: NF-κB Inhibition
Based on the known activities of similar natural products, this compound is hypothesized to inhibit the NF-κB signaling pathway.
Hypothesized NF-κB signaling pathway inhibition.
Logical Comparison of Compounds
This diagram illustrates the comparative logic for evaluating this compound against a known standard.
Logical comparison of compounds.
Detailed Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA)
This assay is used to assess the direct binding of this compound to its target protein in a cellular environment.
-
Cell Culture and Treatment: Culture HEK293T cells to 80% confluency. Treat cells with either this compound (at various concentrations) or vehicle control (DMSO) for 1 hour at 37°C.
-
Thermal Challenge: Harvest the cells and resuspend them in PBS. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Protein Extraction: Lyse the cells by freeze-thawing. Centrifuge to separate the soluble protein fraction from the aggregated proteins.
-
Protein Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the hypothesized target protein (e.g., IKKβ). Increased thermal stability of the target protein in the presence of the compound indicates direct binding.
2. In Vitro Kinase Assay
This assay quantifies the inhibitory effect of this compound on the enzymatic activity of its target kinase.
-
Reaction Setup: In a 96-well plate, combine recombinant IKKβ enzyme, a specific substrate (e.g., a peptide containing the IκBα phosphorylation site), and ATP.
-
Compound Incubation: Add varying concentrations of this compound or a known inhibitor (Parthenolide) to the wells. Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using a phosphospecific antibody in an ELISA format or by detecting the remaining ATP using a luciferase-based assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of kinase inhibition against the log concentration of the compound.
3. NF-κB Luciferase Reporter Assay
This cell-based assay measures the effect of this compound on the transcriptional activity of NF-κB.
-
Cell Transfection: Transfect HeLa cells with a luciferase reporter plasmid containing NF-κB response elements in its promoter.
-
Compound Treatment and Stimulation: Seed the transfected cells in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour. Subsequently, stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Lysis and Luminescence Measurement: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell number. Calculate the IC50 value for the inhibition of NF-κB transcriptional activity.
References
In-Depth Analysis of 9-O-Ethyldeacetylorientalide Reveals a Gap in Current Biological Research
A comprehensive review of published scientific literature reveals a significant finding: there are currently no available studies detailing the biological effects of a compound specifically identified as 9-O-Ethyldeacetylorientalide. Extensive searches of prominent research databases have not yielded any experimental data, mechanistic studies, or clinical trials associated with this particular molecule.
This absence of information prevents a comparative analysis of its biological activities against other compounds, as no foundational data on its efficacy, mechanism of action, or potential therapeutic applications has been publicly documented. Consequently, the creation of a detailed comparison guide, including quantitative data, experimental protocols, and signaling pathway diagrams, as initially requested, cannot be fulfilled at this time.
The lack of published findings suggests that this compound may be a novel or very recently synthesized compound that has not yet been subjected to biological evaluation, or that research may be ongoing but not yet in the public domain. Researchers, scientists, and drug development professionals interested in this specific molecule may need to initiate primary research to determine its biological properties.
Future investigations would be necessary to establish any potential anti-inflammatory, anti-cancer, or other pharmacological effects. Such studies would typically involve a series of in vitro and in vivo experiments, including but not limited to:
-
Cytotoxicity assays to determine the compound's effect on cell viability in various cell lines.
-
Enzyme inhibition assays to identify potential molecular targets.
-
Gene and protein expression analyses to understand its impact on cellular pathways.
-
Animal models of disease to evaluate its efficacy and safety in a living organism.
Until such foundational research is conducted and published, any discussion of the biological effects of this compound would be purely speculative. The scientific community awaits initial studies to shed light on the potential of this compound.
A Comparative Analysis of the In Vitro Selectivity of Guaianolide Sesquiterpenes Against Various Cancer Cell Lines
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Initial literature searches for "9-O-Ethyldeacetylorientalide" did not yield any specific data. The compound is likely novel, proprietary, or not yet widely reported in scientific literature. Consequently, this guide provides a comparative assessment of the selectivity of structurally related compounds, specifically guaianolide sesquiterpenes , to offer insights into the potential behavior of this class of molecules against different cell lines. The data presented herein is for informational purposes and is based on published experimental findings for analogous compounds.
Introduction
Guaianolide sesquiterpenes are a class of natural products that have garnered significant interest in oncology research due to their potent cytotoxic and anti-proliferative activities against a broad spectrum of cancer cells. These compounds, characterized by a C15 skeleton, often exert their effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways. This guide provides a comparative overview of the in vitro selectivity of several well-characterized guaianolide sesquiterpenes against a panel of human cancer cell lines, offering a valuable resource for researchers in the field of anticancer drug discovery.
Data Presentation: Comparative Cytotoxicity of Guaianolide Sesquiterpenes
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected guaianolide sesquiterpenes against various human cancer cell lines. The data is compiled from multiple studies to provide a comparative view of their potency and selectivity.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Costunolide | A431 | Skin Carcinoma | 0.8 | [1] |
| SK-BR-3 | Breast Cancer | 12.76 | [2] | |
| T47D | Breast Cancer | 15.34 | [2] | |
| MCF-7 | Breast Cancer | 30.16 | [2] | |
| MDA-MB-231 | Breast Cancer | 27.90 | [2] | |
| HCT116 | Colon Cancer | >50 | [3] | |
| Dehydrocostus Lactone | MDA-MB-231 | Breast Cancer | 21.5 | [4] |
| MDA-MB-453 | Breast Cancer | 43.2 | [4] | |
| SK-BR-3 | Breast Cancer | 25.6 | [4] | |
| SK-OV-3 | Ovarian Cancer | 15.9 | [4] | |
| OVCAR3 | Ovarian Cancer | 10.8 | [4] | |
| HCC70 | Breast Cancer | 1.11 | [5][6] | |
| MCF-7 | Breast Cancer | 24.70 | [5][6] | |
| BON-1 | Gastrinoma | 52.3 (48h) | [7] | |
| Parthenolide (B1678480) | A549 | Lung Carcinoma | 4.3 | [8] |
| HT-29 | Colon Adenocarcinoma | 7.0 | [8] | |
| TE671 | Medulloblastoma | 6.5 | [8] | |
| SiHa | Cervical Cancer | 8.42 | [9][10][11] | |
| MCF-7 | Breast Cancer | 9.54 | [9][10][11] | |
| Argyin H | A549 | Lung Carcinoma | 21.62 | [12][13] |
| HepG2 | Liver Hepatocellular Carcinoma | 19.85 | [12][13] | |
| MCF-7 | Breast Cancer | 18.63 | [12][13] | |
| Argyin I | A549 | Lung Carcinoma | 19.88 | [12][13] |
| HepG2 | Liver Hepatocellular Carcinoma | 18.74 | [12][13] | |
| MCF-7 | Breast Cancer | 17.52 | [12][13] | |
| Argyin J | A549 | Lung Carcinoma | 18.54 | [12][13] |
| HepG2 | Liver Hepatocellular Carcinoma | 17.31 | [12][13] | |
| MCF-7 | Breast Cancer | 15.13 | [12][13] | |
| Argyin K | A549 | Lung Carcinoma | 19.23 | [12][13] |
| HepG2 | Liver Hepatocellular Carcinoma | 18.65 | [12][13] | |
| MCF-7 | Breast Cancer | 16.34 | [12][13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
1. Cell Culture and Maintenance
-
Cell Lines: Human cancer cell lines (e.g., A549, MCF-7, HepG2, HCT116) are obtained from a reputable cell bank (e.g., ATCC).
-
Culture Medium: Cells are cultured in the recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
2. Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
3. Cytotoxicity Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.
-
Cell Seeding and Treatment: Cells are seeded and treated with the test compound in 96-well plates as described for the MTT assay.
-
Cell Fixation: After the incubation period, the cells are fixed by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The supernatant is discarded, and the plates are washed five times with deionized water and air-dried. Then, 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well, and the plates are incubated at room temperature for 30 minutes.
-
Washing: The unbound SRB is removed by washing the plates five times with 1% acetic acid. The plates are then air-dried.
-
Protein-Bound Dye Solubilization: 200 µL of 10 mM Tris base solution (pH 10.5) is added to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 515 nm using a microplate reader.
-
Data Analysis: The IC50 value is calculated as described for the MTT assay.
Mandatory Visualizations
Experimental Workflow for Assessing Cell Line Selectivity
Caption: Workflow for determining the in vitro cytotoxicity of a compound.
Signaling Pathways Modulated by Guaianolide Sesquiterpenes
Caption: Key signaling pathways affected by guaianolide sesquiterpenes.
References
- 1. mdpi.com [mdpi.com]
- 2. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of Costunolide in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. Dehydrocostus lactone inhibits in vitro gastrinoma cancer cell growth through apoptosis induction, sub-G1 cell cycle arrest, DNA damage and loss of mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. frontiersin.org [frontiersin.org]
- 13. Guaianolide Sesquiterpenes With Significant Antiproliferative Activities From the Leaves of Artemisia argyi - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 9-O-Ethyldeacetylorientalide: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of 9-O-Ethyldeacetylorientalide, a sesquiterpene lactone. In the absence of a specific Safety Data Sheet (SDS) for this compound, this protocol is based on the general properties and hazards associated with sesquiterpene lactones and standard laboratory chemical waste procedures.
Core Safety and Handling
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate caution. Sesquiterpene lactones as a class of compounds can exhibit a range of biological activities and may be irritants or sensitizers.[1][2][3] Always consult your institution's environmental health and safety (EHS) office for specific guidelines and requirements.
General Hazards of Sesquiterpene Lactones:
| Hazard Category | Description | Source |
| Skin Irritation | May cause skin irritation and contact dermatitis upon exposure. | [1] |
| Toxicity | Some sesquiterpene lactones are known to be toxic, particularly to livestock. | [1][3] |
| Biological Activity | These compounds are biologically active and can have unforeseen effects. | [4][5] |
Experimental Protocol: Disposal of this compound
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE at all times:
-
Nitrile gloves
-
Safety glasses or goggles
-
A lab coat
-
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any solid this compound waste, including unused compound and contaminated items (e.g., weighing paper, gloves, pipette tips), in a designated, leak-proof, and clearly labeled hazardous waste container.
-
The container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate amount of waste
-
The date of accumulation
-
-
-
Liquid Waste:
-
Collect solutions containing this compound in a separate, sealed, and shatter-resistant container.
-
Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines. Halogenated and non-halogenated solvent wastes are often collected separately.[6]
-
The liquid waste container must be clearly labeled as described for solid waste.
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound should be disposed of in a designated sharps container.
-
3. Storage of Chemical Waste:
-
Store the sealed hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is away from general laboratory traffic and drains.
-
Secondary containment, such as a tray, should be used to prevent the spread of any potential spills.[6]
4. Final Disposal:
-
Arrange for the collection of the hazardous waste by your institution's certified hazardous waste disposal service.
-
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. escd.org [escd.org]
- 3. Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. Sesquiterpene Lactones from Artemisia Genus: Biological Activities and Methods of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Personal protective equipment for handling 9-O-Ethyldeacetylorientalide
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 9-O-Ethyldeacetylorientalide. The following procedures are based on general laboratory safety principles for handling compounds with unknown toxicity, with specific considerations for its classification as a sesquiterpenoid.
Summary of Chemical Data
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1258517-60-0[] |
| Molecular Formula | C21H26O7[] |
| Molecular Weight | 390.432 g/mol [] |
| Appearance | Oil[][2] |
| Purity | ≥98% (HPLC)[2] |
| Storage | 2-8°C under seal in a ventilated, dry environment[2] |
Personal Protective Equipment (PPE)
Given that this compound is a sesquiterpenoid and belongs to a class of compounds (sesquiterpene lactones) that can cause skin irritation and sensitization, a comprehensive approach to personal protection is mandatory.
1. Eye and Face Protection:
-
Safety Goggles: Chemical splash goggles are required at all times to protect against splashes.
-
Face Shield: A face shield should be worn in addition to safety goggles when there is a significant risk of splashing, such as during bulk handling or transfers.
2. Skin Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or holes before use and change them frequently.
-
Laboratory Coat: A flame-resistant lab coat should be worn and kept fastened to protect from spills.
-
Coveralls: For larger quantities or procedures with a higher risk of exposure, disposable coveralls are recommended.
3. Respiratory Protection:
-
Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
If a fume hood is not available or if handling procedures may generate aerosols, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Operational and Disposal Plans
Handling Procedures:
-
Preparation:
-
Designate a specific area for handling this compound.
-
Ensure a chemical spill kit is readily accessible.
-
Verify that safety showers and eyewash stations are operational.
-
-
Weighing and Transfer:
-
Conduct all weighing and transfers of the oil within a chemical fume hood to prevent inhalation of any potential vapors or aerosols.
-
Use disposable equipment where possible to minimize contamination.
-
-
Solution Preparation:
-
When dissolving the oil, add the solvent slowly to avoid splashing.
-
Keep containers closed when not in use.
-
-
Post-Handling:
-
Thoroughly decontaminate all non-disposable equipment and work surfaces with an appropriate solvent (e.g., ethanol (B145695) or isopropanol), followed by soap and water.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan:
-
Waste Collection: All waste materials contaminated with this compound, including disposable gloves, pipette tips, and empty containers, should be collected in a designated, labeled hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this chemical down the drain.
Experimental Workflow
Caption: Safe handling workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
